Diethyl 3-Nitrobenzylphosphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHAEKQJZUMZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546435 | |
| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104097-04-3 | |
| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 3-Nitrobenzylphosphonate CAS number and chemical properties
An In-depth Technical Guide to Diethyl 3-Nitrobenzylphosphonate
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound is an organophosphorus compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its strategic placement of a nitro group on the aromatic ring and the reactive phosphonate ester functionality makes it a valuable precursor for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of this reagent, focusing on its core properties, synthesis, and critical applications, thereby empowering scientists to leverage its full potential in their research and development endeavors. The structure of this document is designed to be intuitive, flowing from fundamental properties to practical, field-tested applications and protocols.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in any experimental setting. This compound is characterized by the following key identifiers and properties.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 104097-04-3 | [1] |
| Molecular Formula | C₁₁H₁₆NO₅P | [1] |
| Molecular Weight | 273.22 g/mol | [1] |
| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-nitrobenzene | [1] |
| Synonyms | Diethyl [(3-nitrophenyl)methyl]phosphonate, (3-nitro-benzyl)-phosphonic acid diethyl ester | [1] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The most reliable and widely adopted method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[2][3] This reaction provides a direct and efficient pathway to form the crucial carbon-phosphorus bond. The causality behind this choice lies in its robustness and high-yield potential. The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 3-nitrobenzyl halide.
The mechanism proceeds through a quasi-phosphonium salt intermediate, which subsequently undergoes dealkylation, typically by the displaced halide ion, to yield the thermodynamically stable phosphonate ester.[2] The electron-withdrawing nature of the nitro group on the benzene ring can influence the reactivity of the benzylic position, making it an excellent substrate for this transformation.
Diagram 2: Michaelis-Arbuzov Reaction for Synthesis
Caption: Synthetic pathway via the Michaelis-Arbuzov reaction.
Experimental Protocol 1: Conventional Thermal Synthesis
This protocol is a self-validating system; successful formation of the product can be monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ³¹P NMR, MS).
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzyl bromide (1.0 eq).
-
Reagent Addition: Add triethyl phosphite (1.1 - 1.5 eq) to the flask. The reaction is often performed neat or in a high-boiling, inert solvent.
-
Reaction: Heat the mixture to 120-150°C. The reaction is exothermic, and the temperature should be controlled. Maintain heating for 4-6 hours.[2] Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting benzyl bromide and the appearance of a new, more polar spot indicates product formation.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the volatile byproduct (ethyl bromide) and any excess triethyl phosphite under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a liquid.[4]
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of this compound lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][5] This reaction is one of the most powerful methods in organic synthesis for the creation of carbon-carbon double bonds (alkenes), particularly for producing stilbene derivatives with high E-stereoselectivity (trans).
The causality for its effectiveness stems from the phosphonate functionality. The protons on the methylene carbon adjacent to the phosphorus atom are acidic. Treatment with a strong base removes one of these protons to generate a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily attacks carbonyl compounds, such as aldehydes and ketones. The resulting intermediate then eliminates a phosphate byproduct to form the alkene. This pathway is foundational in the synthesis of complex molecules for pharmaceuticals and advanced materials.[5]
Diagram 3: Horner-Wadsworth-Emmons (HWE) Reaction Workflow
Caption: Step-wise workflow of the HWE reaction.
Experimental Protocol 2: General HWE Reaction
This protocol's self-validating nature is evident in the clear consumption of the starting aldehyde/ketone and the formation of the less polar alkene product, readily observable by TLC.
-
Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Carbanion Formation: Add this compound (1.0 eq) dropwise as a solution in anhydrous THF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The evolution of hydrogen gas will cease, indicating the complete formation of the phosphonate carbanion.
-
Reaction with Carbonyl: Cool the resulting ylide solution back to 0°C. Add the desired aldehyde or ketone (1.0 eq), dissolved in anhydrous THF, dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the limiting reagent.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired alkene.
Further Applications and Research Insights
Beyond the cornerstone HWE reaction, benzylphosphonate derivatives are explored for a range of applications. Research has indicated their potential as antimicrobial agents, highlighting their value in drug discovery programs.[6] The C-P bond is metabolically stable, making phosphonates attractive isosteres for phosphates or carboxylates in medicinal chemistry. The nitro group on this compound can also be readily reduced to an amine, opening pathways to a diverse array of further functionalized derivatives for library synthesis in drug development.
Safety, Handling, and Storage
Table 2: Safety and Handling Guidelines
| Aspect | Protocol | Source |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [9][10] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Prevent contact with skin, eyes, and clothing. | [9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases. | [9] |
| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [10] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | [10] |
| Hazards | May cause skin, eye, and respiratory system irritation. The para-nitro analog is classified as toxic if swallowed. | [7][11] |
Conclusion
This compound is a powerful and versatile reagent. Its value is firmly established through its central role in the Horner-Wadsworth-Emmons reaction, a critical tool for constructing complex molecular architectures. By understanding its fundamental properties, mastering its synthesis via the Michaelis-Arbuzov reaction, and applying it with precision and safety, researchers can effectively unlock its potential for innovation in drug development, agrochemicals, and materials science.
References
- 1. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 4. DIETHYL(4-NITROBENZYL)PHOSPHONATE | 2609-49-6 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl(4-nitrobenzyl)phosphonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Technical Guide to the Synthesis of Diethyl 3-Nitrobenzylphosphonate via the Michaelis-Arbuzov Reaction
This guide provides an in-depth exploration of the synthesis of diethyl 3-nitrobenzylphosphonate, a valuable intermediate in organophosphorus chemistry. The core methodology discussed is the Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the reaction mechanism, causality-driven experimental choices, step-by-step protocols, and critical safety considerations.
The Michaelis-Arbuzov Reaction: A Foundational Overview
First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the quintessential method for synthesizing phosphonates, phosphinates, and phosphine oxides.[1][3][4] The classical reaction involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphorus species upon reaction with an alkyl halide.[2][4] This transformation is not merely a procedural step but a fundamental tool for forging the robust P-C bond, which is a key structural motif in various pharmacologically and biochemically significant molecules.[2][5]
The reaction's broad applicability stems from its reliability and the straightforward nature of its mechanism, which typically proceeds via two successive SN2 steps. This process has become a staple in synthetic chemistry, particularly for preparing phosphonate esters used as precursors in the Horner-Wadsworth-Emmons olefination.[3][6]
Synthesis of this compound: Rationale and Strategy
The synthesis of this compound serves as an excellent case study for the Michaelis-Arbuzov reaction. The target molecule is formed by reacting triethyl phosphite with a 3-nitrobenzyl halide.
Figure 1: General reaction scheme for the synthesis of this compound.
Causality Behind Experimental Choices
A successful synthesis hinges on the rational selection of reactants and conditions. The choices made are not arbitrary but are grounded in mechanistic understanding and empirical evidence.
-
Choice of Alkyl Halide (3-Nitrobenzyl Bromide):
-
Substrate Reactivity: Benzyl halides are highly effective substrates for the Michaelis-Arbuzov reaction.[1] Their reactivity is enhanced due to the stabilization of the SN2 transition state by the adjacent phenyl ring.
-
Leaving Group: The reactivity of the halide follows the order I > Br > Cl.[1] 3-Nitrobenzyl bromide is often selected as it offers a good balance between high reactivity and stability for handling and storage, compared to the more reactive but less stable iodide or the less reactive chloride.
-
Electronic Effects: The electron-withdrawing nitro group (NO₂) at the meta position influences the electrophilicity of the benzylic carbon, though its effect is less pronounced than if it were in the ortho or para position.
-
-
Choice of Phosphorus Reagent (Triethyl Phosphite):
-
Nucleophilicity: Triethyl phosphite serves as the nucleophile, with the lone pair of electrons on the phosphorus atom initiating the reaction.[4][6]
-
Byproduct Volatility: The selection of triethyl phosphite is a critical strategic decision. During the reaction, an ethyl group from the phosphite combines with the halide to form a new alkyl halide (in this case, ethyl bromide).[2] Ethyl bromide has a low boiling point (38 °C), allowing for its easy removal by distillation during or after the reaction. This helps to drive the equilibrium towards the product, preventing a potential side reaction where the newly formed ethyl halide competes with the starting benzyl halide.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating, often in the range of 120-160 °C, to overcome the activation energy, particularly for phosphite esters, which are the least reactive class of reagents in this transformation.[4]
-
Solvent: The reaction is frequently performed neat (without a solvent) to maximize the concentration of reactants and accelerate the reaction rate.[7] For higher-boiling substrates or to ensure better temperature control, a high-boiling inert solvent like toluene or xylene can be employed.
-
Stoichiometry: An excess of triethyl phosphite (e.g., 1.2 to 1.5 equivalents) is commonly used.[7][8] This ensures the complete consumption of the more valuable 3-nitrobenzyl halide and helps to maintain a sufficient concentration of the nucleophile throughout the reaction.
-
The Reaction Mechanism: A Step-by-Step Dissection
The Michaelis-Arbuzov reaction proceeds through a well-established two-stage mechanism involving a phosphonium salt intermediate.[1][4]
-
SN2 Attack and Phosphonium Salt Formation: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 3-nitrobenzyl bromide. This SN2 displacement of the bromide ion leads to the formation of a quasi-phosphonium salt intermediate.[2][4] This intermediate is typically unstable and is not isolated.[1]
-
Dealkylation of the Intermediate: The bromide ion, displaced in the first step, now acts as a nucleophile. It attacks one of the electrophilic ethyl carbons of the phosphonium intermediate in a second SN2 reaction. This step results in the cleavage of a C-O bond.[1][4]
-
Final Product Formation: The dealkylation step yields the final pentavalent phosphonate product, this compound, and the volatile byproduct, ethyl bromide.
Visualization of the Reaction Mechanism
Caption: Step-by-step mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocols and Data
This section provides a detailed protocol for the synthesis via conventional heating. For high-purity applications, the crude product can be further purified.
Data Presentation
Table 1: Physicochemical Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Nitrobenzyl Bromide | C₇H₆BrNO₂ | 216.03 | 143-146 (12 mmHg) | ~1.6 |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969[9] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR (CDCl₃) | ~8.1 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~4.0 (m, 4H, O-CH₂-CH₃), ~3.2 (d, JHP ≈ 22 Hz, 2H, P-CH₂-Ar), ~1.2 (t, 6H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | ~147 (Ar-C-NO₂), ~135 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~123 (Ar-C), ~122 (Ar-C), ~62 (d, JCP ≈ 6 Hz, O-CH₂), ~34 (d, JCP ≈ 138 Hz, P-CH₂), ~16 (d, JCP ≈ 6 Hz, CH₃) |
| ³¹P NMR (CDCl₃) | ~25-27 (Referenced to 85% H₃PO₄)[10][11] |
Note: Actual spectral values may vary slightly based on solvent and instrument calibration. The provided data is based on analogous structures and typical ranges.[10][12]
Protocol: Conventional Thermal Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
3-Nitrobenzyl bromide (1.0 eq)
-
Triethyl phosphite (1.5 eq)[8]
-
Round-bottom flask (sized appropriately)
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Vacuum distillation apparatus (for purification)[7]
Visualization of the Experimental Workflow
Caption: A typical workflow for phosphonate synthesis.
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the triethyl phosphite. The setup should be under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical.
-
Charging Reactants: Charge the flask with 3-nitrobenzyl bromide (1.0 eq) followed by the addition of triethyl phosphite (1.5 eq). The reaction is typically performed neat.[7]
-
Heating: Heat the reaction mixture with vigorous stirring to 150-160 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[7]
-
Completion and Cooldown: Once the reaction is complete (indicated by the consumption of the starting halide), turn off the heat and allow the mixture to cool to room temperature.
-
Purification: The primary purification step involves the removal of the volatile byproduct (ethyl bromide) and any excess triethyl phosphite. This is achieved by distillation under reduced pressure.[7] The crude product, typically a light yellow to brown liquid, is often of sufficient purity for subsequent steps.
-
Further Purification (Optional): For applications requiring high purity, the crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.[7][10]
Safety and Handling Precautions
Adherence to strict safety protocols is paramount when working with the reagents involved in this synthesis.
-
Triethyl Phosphite (P(OEt)₃):
-
Hazards: Flammable liquid and vapor.[13] It is sensitive to air and moisture and can oxidize over time.[14] It possesses a strong, unpleasant stench.[14]
-
Handling: Always handle in a well-ventilated fume hood.[15][16] Use spark-proof tools and take precautionary measures against static discharge.[14][15] Store under an inert atmosphere (e.g., nitrogen) in a tightly closed container in a cool, dry place away from ignition sources.[14][15][17]
-
PPE: Wear appropriate personal protective equipment, including chemical safety goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.[13][16]
-
-
3-Nitrobenzyl Bromide:
-
Hazards: This compound is a lachrymator and is corrosive. It can cause severe skin and eye irritation.
-
Handling: Handle exclusively in a fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
PPE: Wear safety goggles, gloves, and protective clothing.
-
-
General Precautions:
-
An emergency eye wash station and safety shower should be readily accessible.[16]
-
Dispose of chemical waste according to institutional and local regulations.
-
References
- 1. jk-sci.com [jk-sci.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 10. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. gelest.com [gelest.com]
- 17. cosmoschemicals.com [cosmoschemicals.com]
An In-depth Technical Guide to Diethyl 3-Nitrobenzylphosphonate: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-nitrobenzylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry and drug discovery. As a versatile synthetic intermediate, it serves as a key building block for the introduction of the 3-nitrobenzylphosphonate moiety into a wide range of molecular architectures. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can be crucial for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and detailed spectroscopic characterization of this compound, offering field-proven insights for its effective utilization in research and development.
Chemical Structure and Nomenclature
The structural formula and key identifiers for this compound are presented below, providing a foundational understanding of this molecule.
Table 1: Chemical Identity of this compound [1]
| Identifier | Value |
| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-nitrobenzene |
| Synonyms | Diethyl [(3-nitrophenyl)methyl]phosphonate, (3-Nitro-benzyl)-phosphonic acid diethyl ester |
| CAS Number | 104097-04-3 |
| Molecular Formula | C₁₁H₁₆NO₅P |
| Molecular Weight | 273.22 g/mol |
| Chemical Structure | (See Figure 1) |
The molecule consists of a benzyl group substituted with a nitro group at the meta position (position 3) of the benzene ring. The methylene group of the benzyl fragment is attached to a pentavalent phosphorus atom, which is also bonded to two ethoxy groups and a phosphoryl oxygen.
Figure 1: Chemical structure of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 3-nitrobenzyl bromide or chloride.[2]
Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile and attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide. This results in the formation of a quasi-phosphonium salt intermediate.
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the final product, this compound, and a volatile ethyl halide byproduct.
Figure 2: Workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of Diethyl 4-Nitrobenzylphosphonate)[3]
This protocol is adapted from the well-established procedure for the 4-nitro isomer and is expected to yield the desired 3-nitro product with high efficiency.
Materials:
-
3-Nitrobenzyl bromide (or chloride)
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzyl bromide (1.0 equivalent) and anhydrous toluene.
-
Addition of Triethyl Phosphite: To this stirred solution, add triethyl phosphite (1.1 equivalents) dropwise at room temperature. The addition is typically exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to obtain this compound as a clear oil.
Expertise & Experience Insight: The use of a slight excess of triethyl phosphite ensures the complete conversion of the starting halide. Toluene is a suitable solvent as its boiling point allows for a convenient reaction temperature. The final purification by vacuum distillation is crucial to remove any unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent applications.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum will provide characteristic signals for the aromatic, benzylic, and ethoxy protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |
| ~8.1-8.2 | m | 1H | Ar-H (proton ortho to NO₂) | - |
| ~7.6-7.7 | m | 1H | Ar-H (proton para to NO₂) | - |
| ~7.4-7.5 | t | 1H | Ar-H (proton between the two substituents) | ~8 |
| ~7.3-7.4 | d | 1H | Ar-H (proton ortho to the phosphonate) | ~8 |
| ~4.0-4.2 | m | 4H | -OCH₂CH₃ | ~7 |
| ~3.2-3.3 | d | 2H | Ar-CH₂-P | ~22 |
| ~1.2-1.3 | t | 6H | -OCH₂CH₃ | ~7 |
Interpretation: The aromatic protons will appear in the downfield region, with the protons closest to the electron-withdrawing nitro group being the most deshielded. The benzylic protons will appear as a characteristic doublet due to coupling with the phosphorus atom (²JHP). The ethoxy protons will show a multiplet for the methylene group and a triplet for the methyl group, with coupling to each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~135 | C-CH₂P (ipso) |
| ~133 | Ar-CH (ortho to NO₂) |
| ~129 | Ar-CH |
| ~122 | Ar-CH |
| ~121 | Ar-CH |
| ~63 (d) | -OCH₂CH₃ |
| ~34 (d) | Ar-CH₂-P |
| ~16 (d) | -OCH₂CH₃ |
Interpretation: The carbon attached to the nitro group will be significantly downfield. The carbons of the phosphonate group will show coupling to the phosphorus atom, resulting in doublets.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a powerful tool for the direct observation of the phosphorus nucleus.
Table 4: Predicted ³¹P NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~22-25 | P=O |
Interpretation: The ³¹P NMR spectrum is expected to show a single resonance in the typical range for benzylphosphonates.[3] The chemical shift is sensitive to the electronic environment around the phosphorus atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) |
| ~1250 | Strong | P=O stretch |
| ~1050-1020 | Strong | P-O-C stretch |
Interpretation: The strong absorptions corresponding to the nitro group and the P=O and P-O-C bonds are key diagnostic peaks in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 273 | [M]⁺ (Molecular ion) |
| 228 | [M - C₂H₅O]⁺ |
| 136 | [M - PO(OC₂H₅)₂]⁺ |
| 120 | [C₇H₆NO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation: The molecular ion peak should be observed at m/z 273. Common fragmentation pathways for benzylphosphonates include the loss of ethoxy groups and cleavage of the C-P bond.
Chemical Reactivity and Synthetic Applications
This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the phosphonate and nitro functionalities.
Horner-Wadsworth-Emmons Reaction
The most significant application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction .[2] In this reaction, the phosphonate is deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene.
Figure 3: General workflow of the Horner-Wadsworth-Emmons reaction.
The HWE reaction is highly valued for its ability to stereoselectively produce (E)-alkenes. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity and stereoselectivity of the reaction.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl). This transformation provides access to Diethyl 3-aminobenzylphosphonate, a valuable building block for the synthesis of biologically active molecules and ligands for coordination chemistry.
Conclusion
This compound is a key synthetic intermediate with a well-defined chemical structure and predictable spectroscopic properties. Its synthesis via the Michaelis-Arbuzov reaction is a robust and scalable process. The versatility of this compound, particularly its utility in the Horner-Wadsworth-Emmons reaction and the potential for modification of the nitro group, makes it an invaluable tool for researchers and scientists in the fields of organic synthesis and drug development. This in-depth guide provides the necessary technical information to facilitate its effective use in the laboratory.
References
- 1. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of Diethyl 3-Nitrobenzylphosphonate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the elucidation of molecular structures in the pharmaceutical and chemical sciences. For researchers, scientists, and drug development professionals, a profound understanding of NMR spectral data is critical for verifying molecular identity, assessing purity, and understanding structure-activity relationships. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Diethyl 3-Nitrobenzylphosphonate, a key organophosphorus compound. By dissecting the underlying principles and interpreting the spectral features, this document serves as a practical reference for the structural characterization of this and related molecules.
The structure of this compound incorporates several key functional groups whose magnetic and electronic properties distinctly influence the resulting NMR spectra: a 1,3-disubstituted aromatic ring, an electron-withdrawing nitro group, and a diethyl phosphonate moiety. Understanding the interplay of these groups is essential for an accurate and complete spectral assignment.
Molecular Structure and NMR-Active Nuclei
To facilitate a clear interpretation, the unique proton and carbon environments of this compound are systematically labeled as shown below. These labels will be used throughout the guide for specific signal assignments.
Caption: Labeled structure of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are all critical for assignment.
Theoretical Considerations
-
Chemical Shift: The position of a proton signal is dictated by its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) group, decrease the electron density around nearby protons (deshielding), causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase electron density (shielding), moving signals to a lower chemical shift (upfield).
-
Spin-Spin Coupling: Protons on adjacent carbons interact magnetically, leading to the splitting of signals. This is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. Furthermore, the phosphorus-31 nucleus (³¹P, I=½, 100% abundance) couples with nearby protons, introducing additional splitting that is independent of the magnetic field strength and is reported in Hertz (Hz).[2][3]
Detailed Signal Interpretation
-
Aromatic Protons (H-f, H-g, H-h, H-i) [δ ≈ 7.5 - 8.4 ppm]
-
Environment: These four protons are on the 1,3-disubstituted benzene ring. Their chemical shifts are significantly influenced by the potent electron-withdrawing nitro group, which strongly deshields the ortho (H-g, H-h) and para (H-f) positions.[4]
-
H-f (proton at C-2): This proton is ortho to the benzylphosphonate group and meta to the nitro group. It is expected to be the most deshielded proton, appearing as a singlet or a narrowly split multiplet around δ 8.3-8.4 ppm .
-
H-g (proton at C-6): This proton is ortho to the benzylphosphonate group and ortho to the nitro group. It will be strongly deshielded and appear as a doublet of doublets or a multiplet around δ 8.1-8.2 ppm .
-
H-h (proton at C-4): This proton is para to the benzylphosphonate group and ortho to the nitro group. It will also be significantly deshielded, appearing as a doublet of doublets or multiplet near δ 8.1-8.2 ppm .
-
H-i (proton at C-5): This proton is meta to both substituents and is therefore the least deshielded of the aromatic protons. It is expected to appear as a triplet around δ 7.5-7.6 ppm .
-
-
Benzylic Protons (H-a, -CH₂-P) [δ ≈ 3.3 ppm]
-
Environment: These two protons are situated between the aromatic ring and the electronegative phosphonate group.
-
Multiplicity: They are chemically equivalent but are coupled to the single ³¹P nucleus. This results in a characteristic doublet with a two-bond coupling constant (²JHP) of approximately 22 Hz .[5][6]
-
-
Ethyl Methylene Protons (H-b, -O-CH₂-CH₃) [δ ≈ 4.1 ppm]
-
Environment: These four protons are attached to a carbon adjacent to an oxygen atom, which deshields them significantly.
-
Multiplicity: Each methylene group is coupled to the three protons of the adjacent methyl group (a triplet, ³JHH) and to the ³¹P nucleus (a doublet, ³JHP). The resulting signal is a complex multiplet, often described as a doublet of quartets or simply a quintet , with ³JHH ≈ 7 Hz and ³JHP ≈ 7 Hz.[5][7]
-
-
Ethyl Methyl Protons (H-c, -O-CH₂-CH₃) [δ ≈ 1.3 ppm]
¹H NMR Data Summary
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-f | Ar-H (C2-H) | 8.3 - 8.4 | s or m | - |
| H-g/h | Ar-H (C6-H, C4-H) | 8.1 - 8.2 | m | - |
| H-i | Ar-H (C5-H) | 7.5 - 7.6 | t | ~8 Hz |
| H-a | P-CH₂-Ar | ~3.3 | d | ²JHP ≈ 22 Hz |
| H-b | O-CH₂-CH₃ | ~4.1 | dq or m | ³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz |
| H-c | O-CH₂-CH₃ | ~1.3 | t | ³JHH ≈ 7 Hz |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, though splitting due to C-P coupling is a key feature in this molecule.
Theoretical Considerations
-
Chemical Shift: Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm).[8][9] Electronegative atoms like oxygen and the electronic effects of the aromatic ring and nitro group are the primary influences.
-
C-P Coupling: The ³¹P nucleus couples with carbon nuclei, resulting in the splitting of carbon signals into doublets. The magnitude of the coupling constant (JCP) is highly dependent on the number of bonds separating the two nuclei. One-bond couplings (¹JCP) are very large, while two- (²JCP) and three-bond (³JCP) couplings are progressively smaller.[6][10]
Detailed Signal Interpretation
-
Aromatic Carbons [δ ≈ 122 - 148 ppm]
-
Six distinct signals are expected for the six aromatic carbons.
-
C-NO₂ (C-3): The carbon directly attached to the nitro group will be significantly deshielded, appearing around δ 148 ppm .
-
C-CH₂P (C-1): The ipso-carbon attached to the benzylic group will be found around δ 134-135 ppm and will appear as a doublet due to two-bond coupling to phosphorus (²JCP).[6]
-
Other Aromatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate between δ 122-132 ppm . The specific shifts are dictated by the combined electronic effects of the two substituents. Quaternary carbons are often identifiable by their lower intensity due to longer relaxation times.[11] All will exhibit some degree of coupling to phosphorus.
-
-
Benzylic Carbon (C-a, -CH₂-P) [δ ≈ 34 ppm]
-
Ethyl Methylene Carbon (C-b, -O-CH₂-CH₃) [δ ≈ 63 ppm]
-
Ethyl Methyl Carbon (C-c, -O-CH₂-CH₃) [δ ≈ 16 ppm]
¹³C NMR Data Summary
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| - | C-NO₂ (C-3) | ~148 | s or d | (small ⁴JCP) |
| - | C-CH₂P (C-1) | 134-135 | d | ²JCP ≈ 9 Hz |
| - | Ar-C (C-2,4,5,6) | 122-132 | d | (small JCP) |
| C-a | P-CH₂-Ar | ~34 | d | ¹JCP ≈ 138 Hz |
| C-b | O-CH₂-CH₃ | ~63 | d | ²JCP ≈ 7 Hz |
| C-c | O-CH₂-CH₃ | ~16 | d | ³JCP ≈ 6 Hz |
Experimental Protocol for NMR Data Acquisition
This section provides a standardized methodology for obtaining high-quality NMR spectra for this compound.
Methodology Workflow
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the appropriate probe channels (¹H and ¹³C).
-
-
¹H NMR Spectrum Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 90° pulse.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
Use a 30° pulse to allow for a shorter relaxation delay.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire 1024 scans or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply an exponential window function and perform Fourier transformation on the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra (both zero-order and first-order corrections).
-
Apply an automatic baseline correction.
-
Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra to determine their precise chemical shifts and coupling constants.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural confirmation of this compound. The characteristic downfield shifts in the aromatic region confirm the presence and position of the electron-withdrawing nitro group. Crucially, the distinct splitting patterns arising from both H-H and C-P/H-P couplings provide definitive evidence for the diethyl phosphonate moiety and its connectivity to the benzylic carbon. This guide provides the foundational knowledge and practical data required for researchers to confidently interpret these complex spectra, ensuring the integrity of their chemical research and development endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. J-coupling - Wikipedia [en.wikipedia.org]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
An In-depth Technical Guide to the Physical Properties of Diethyl 3-Nitrobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-nitrobenzylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, featuring a reactive phosphonate group and an electron-withdrawing nitroaromatic ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its physical properties, namely its boiling point and density, is paramount for its safe handling, effective purification, and successful application in complex synthetic pathways. This guide provides a comprehensive overview of these critical physical parameters, supported by detailed experimental methodologies and safety protocols, to empower researchers in their scientific endeavors.
Core Physical Properties
The physical state of this compound at ambient temperature is a liquid. Key physical properties are summarized in the table below. It is crucial to note that while an experimental boiling point at reduced pressure is available, the density is a predicted value.
| Physical Property | Value | Source/Comment |
| Boiling Point | 173 °C at 0.3 Torr | (ChemicalBook) |
| Predicted Density | 1.239 ± 0.06 g/cm³ | (ChemicalBook) |
| Molecular Formula | C₁₁H₁₆NO₅P | (PubChem)[1] |
| Molecular Weight | 273.22 g/mol | (PubChem)[1] |
| Appearance | Light yellow to yellow liquid | (ChemicalBook) |
For context, the physical properties of structurally related compounds are provided below. The position of the nitro group and its absence significantly influence the boiling point and density.
| Compound | Boiling Point | Density |
| Diethyl 4-Nitrobenzylphosphonate | 151 °C at 0.1 mmHg | 1.240 g/mL |
| Diethyl Benzylphosphonate | 106-108 °C at 1 mmHg | 1.095 g/mL at 25 °C |
Experimental Determination of Physical Properties
Accurate determination of the boiling point and density of this compound is essential for its purification and for use in quantitative chemical reactions. The following sections detail the established methodologies for these measurements.
Boiling Point Determination under Reduced Pressure
Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the required method for its purification to prevent thermal decomposition. The boiling point is a function of the applied pressure.
Causality Behind Experimental Choices:
High-molecular-weight organic compounds, especially those with functional groups susceptible to degradation at elevated temperatures, require purification under reduced pressure. Lowering the pressure above the liquid decreases the temperature at which its vapor pressure equals the applied pressure, thus allowing for distillation at a lower, non-destructive temperature.
Experimental Protocol for Vacuum Distillation:
This protocol outlines a standard procedure for the vacuum distillation of a high-boiling liquid like this compound.
Materials:
-
Crude this compound
-
Round-bottom flask (appropriately sized for the volume of liquid)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle or oil bath with a magnetic stirrer
-
Vacuum pump, cold trap, and vacuum tubing
-
Vacuum grease
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude product.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Assemble the distillation apparatus, securing all components with clamps. The thermometer bulb should be positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then to the vacuum pump.
-
-
System Evacuation and Heating:
-
Turn on the vacuum pump to slowly evacuate the system. The liquid may initially bubble as volatile impurities are removed.
-
Once a stable, low pressure is achieved (e.g., <1 Torr), begin to gently heat the distillation flask.
-
-
Distillation and Fraction Collection:
-
Observe the temperature at which the first drops of distillate are collected. This may be a lower-boiling impurity fraction, which should be collected in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
After the main fraction has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Caption: Workflow for Vacuum Distillation.
Density Determination
The density of a liquid is a fundamental physical property that can be used to assess its purity and for converting mass to volume.
Causality Behind Experimental Choices:
Modern digital density meters, operating on the oscillating U-tube principle, offer high precision and require only a small sample volume, making them ideal for research settings. This method is standardized by ASTM D4052. For a more classical approach, pycnometry provides a highly accurate, albeit more time-consuming, method.
Experimental Protocol using a Digital Density Meter (ASTM D4052):
Materials:
-
This compound
-
Digital Density Meter
-
Syringe for sample injection
-
Deionized water and a suitable solvent (e.g., ethanol or acetone) for cleaning
-
Lint-free tissues
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.
-
-
Sample Preparation:
-
Ensure the sample is free of any air bubbles and solid impurities.
-
Allow the sample to reach thermal equilibrium with the instrument's measurement temperature.
-
-
Measurement:
-
Carefully inject the sample into the oscillating U-tube of the density meter using a syringe.
-
Ensure that the U-tube is completely filled without any air bubbles.
-
Allow the reading to stabilize and record the density value.
-
-
Cleaning:
-
Clean the U-tube thoroughly with a suitable solvent and then with deionized water.
-
Dry the U-tube completely with a stream of air or nitrogen before the next measurement.
-
Caption: Workflow for Density Determination.
Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards associated with both the nitroaromatic and organophosphorus moieties. A comprehensive understanding of its safety profile is essential for minimizing risks in a laboratory setting.
Hazard Identification
-
Organophosphorus Compounds: This class of compounds can be neurotoxic.
-
Nitroaromatic Compounds: Many nitroaromatic compounds are known to be toxic and can be absorbed through the skin.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary line of defense against chemical exposure.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
Safe Handling and Storage
-
Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spills: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, namely its boiling point and density. By understanding the theoretical basis for the experimental determination of these properties and adhering to the detailed protocols and safety guidelines, researchers can confidently and safely handle and utilize this important chemical intermediate in their work. The provision of data for related compounds offers a valuable comparative context, further aiding in experimental design and interpretation. As with all chemical research, a commitment to safety and meticulous experimental practice is paramount for achieving reliable and reproducible results.
References
Solubility of Diethyl 3-Nitrobenzylphosphonate in various organic solvents
An In-depth Technical Guide to the Solubility of Diethyl 3-Nitrobenzylphosphonate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic organic reactions. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its determination. We delve into the physicochemical properties of this compound to predict its behavior in a range of organic solvents. A detailed, step-by-step experimental protocol for accurate solubility measurement is presented, designed to be a self-validating system for researchers. This guide is intended for scientists and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for process optimization, reaction condition selection, and formulation development.
Introduction: The Significance of this compound and its Solubility
This compound is a crucial reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds. Its utility extends to the synthesis of various biologically active molecules and functional materials. The solubility of this phosphonate in organic solvents is a critical parameter that dictates its reactivity, the choice of reaction medium, and the efficiency of purification processes like crystallization. A comprehensive understanding of its solubility profile allows for the rational design of synthetic routes and the development of robust and scalable chemical processes.
Despite its importance, there is a notable lack of systematically determined and published quantitative solubility data for this compound across a wide range of common organic solvents. This guide aims to bridge this gap by providing a predictive analysis based on its molecular structure and a detailed experimental framework for its empirical determination.
Physicochemical Profile and Predicted Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound reveals several key features that influence its solubility:
-
Aromatic Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group contributes significantly to the molecule's overall polarity and allows for dipole-dipole interactions.
-
Phosphonate Ester Group (-P(O)(OEt)₂): This group is also polar, with the phosphoryl oxygen (P=O) acting as a hydrogen bond acceptor. The two ethyl ester groups add some nonpolar character.
-
Benzyl Group (-CH₂-C₆H₄-): The benzene ring and the methylene bridge are predominantly nonpolar (lipophilic), favoring interactions with nonpolar solvents through van der Waals forces.
Based on this structure, a qualitative prediction of its solubility in different classes of organic solvents can be made:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): High solubility is expected due to strong dipole-dipole interactions between the solvent and the polar nitro and phosphonate groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. While these solvents can act as hydrogen bond donors to the phosphonate oxygen, the nonpolar benzyl moiety may limit miscibility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While toluene may show some solubility due to π-stacking interactions with the benzene ring, highly aliphatic solvents like hexane are expected to be poor solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected, as these solvents have a moderate polarity and can engage in dipole-dipole interactions.
The following table summarizes the predicted solubility based on these structural considerations.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole-dipole interactions with the nitro and phosphonate groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Hydrogen bonding with the phosphonate group, but limited by the nonpolar benzyl region. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions with the aromatic ring of the solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, insufficient to overcome the solute's polarity. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Good | Favorable dipole-dipole interactions. |
Experimental Protocol for Isothermal Solubility Determination
The following protocol describes the isothermal saturation method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer).
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.
-
-
Analysis of Solute Concentration:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method against a calibration curve prepared with known standards.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:
S = (C_diluted × Dilution_Factor)
where C_diluted is the concentration of the diluted sample and Dilution_Factor is the ratio of the final volume to the initial volume of the filtrate.
-
Experimental Workflow Diagram
Caption: Workflow for isothermal solubility determination.
Trustworthiness and Self-Validation of the Protocol
The integrity of the experimental results relies on several key validation steps built into the protocol:
-
Confirmation of Equilibrium: As mentioned, samples should be analyzed at multiple time points (e.g., 12, 24, and 48 hours). The system is considered at equilibrium only when consecutive measurements yield statistically identical concentration values.
-
Mass Balance Confirmation: The solid phase remaining after the experiment can be isolated, dried, and analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphism has occurred during the equilibration period.
-
Analytical Method Validation: The chosen analytical method (e.g., HPLC) must be fully validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent system, following ICH Q2(R1) guidelines.
Conclusion
While quantitative data on the solubility of this compound remains elusive in the scientific literature, a robust understanding of its physicochemical properties allows for a strong predictive analysis of its behavior in various organic solvents. High solubility is anticipated in polar aprotic solvents, with decreasing solubility in polar protic and nonpolar media. This guide provides a detailed and reliable experimental protocol for the precise determination of this crucial parameter. By adhering to the principles of equilibrium, proper sampling, and validated analytical techniques, researchers can generate the high-quality solubility data necessary for optimizing synthetic processes, ensuring reproducibility, and advancing their research and development objectives.
Introduction: The Significance of Substituted Benzylphosphonates
Safety data sheet and handling precautions for Diethyl 3-Nitrobenzylphosphonate
An In-Depth Technical Guide to the Safe Handling of Diethyl 3-Nitrobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of this compound
This compound (CAS No. 104097-04-3) is a valuable reagent in organic synthesis, often employed in the Horner-Wadsworth-Emmons reaction to construct complex molecular architectures.[1][2] Its utility, however, is matched by a significant hazard profile stemming from its dual nature as both an organophosphonate and a nitroaromatic compound. This guide provides a comprehensive overview of its properties, associated risks, and the rigorous safety protocols required for its handling. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.
This document is structured to provide a logical flow of information, from understanding the inherent chemical properties to implementing robust safety protocols and responding effectively to emergencies.
Section 1: Physicochemical and Toxicological Profile
1.1. Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, primarily sourced from computational data available on PubChem.[2]
| Property | Value | Source |
| CAS Number | 104097-04-3 | Fluorochem[3], Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₆NO₅P | PubChem[2] |
| Molecular Weight | 273.22 g/mol | PubChem[2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Topological Polar Surface Area | 81.4 Ų | PubChem[2] |
1.2. Toxicological Assessment: An Evidence-Based Approach
Direct toxicological data for this compound is scarce. However, by examining its structural components—the organophosphonate group and the nitroaromatic ring—we can make informed assessments of its potential hazards.
-
Organophosphonate Moiety: Organophosphorus compounds are a broad class with varying toxicities. While some are highly toxic nerve agents, others, like the related Diethyl benzylphosphonate, are primarily categorized as skin and eye irritants.[4][5]
-
Nitroaromatic Moiety: Aromatic nitro compounds are known for their potential to cause systemic effects, most notably methemoglobinemia, which impairs the oxygen-carrying capacity of blood. Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias and spasms. Furthermore, many nitroaromatic compounds are considered environmental hazards.
Crucially, the safety data for the isomeric Diethyl(4-nitrobenzyl)phosphonate classifies it as Acute Toxicity, Oral (Category 3) , with the GHS hazard statement H301: Toxic if swallowed .[6] Given that the toxicological properties of isomers can be similar, it is prudent to handle this compound with a similar level of caution, assuming it to be highly toxic if ingested.
Section 2: Hazard Identification and GHS Classification (Inferred)
Based on the available data for analogous compounds, the following GHS classification should be tentatively assigned to this compound for the purpose of risk assessment and handling protocols.
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning |
Section 3: A Proactive Approach to Safe Handling
The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and mitigating risk.
3.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[4]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible and within a 10-second travel distance from the work area.[4]
3.2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for organophosphates and nitroaromatics. Double-gloving is recommended, especially for larger quantities or prolonged handling.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or spills.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemically resistant apron is also recommended.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is any potential for exposure outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used. Proper fit-testing and training are required for respirator use.
3.3. Workflow for Safe Handling
The following diagram outlines the critical decision points and actions for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] The nitro group can react exothermically with reducing agents.
Section 5: Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a pre-planned and practiced response is essential.
5.1. First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.
5.2. Accidental Release Measures (Spill Response)
A minor spill in a laboratory setting can be managed by trained personnel with the appropriate spill kit.
Spill Response Protocol
Caption: A stepwise protocol for responding to a chemical spill.
For organophosphorus compounds, decontamination can be facilitated by using a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda), followed by a thorough wash with soap and water.[7]
5.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Upon combustion, this compound may produce toxic fumes, including oxides of carbon, nitrogen, and phosphorus.[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8]
Conclusion
This compound is a potent synthetic tool that demands a high level of respect and caution. By understanding its physicochemical properties, recognizing its potential hazards based on its chemical structure, and rigorously adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can utilize this compound effectively while maintaining the highest standards of laboratory safety. The principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a safe and successful research environment.
References
- 1. This compound | 104097-04-3 [sigmaaldrich.com]
- 2. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 4-nitrobenzylphosphonate | C11H16NO5P | CID 256065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decontamination [fao.org]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Diethyl 3-Nitrobenzylphosphonate: Sourcing, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethyl 3-Nitrobenzylphosphonate is a specialized organophosphorus reagent of significant interest in modern organic synthesis. As a substituted benzylphosphonate, its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, where it serves as a precursor to stabilized carbanions for the stereoselective synthesis of alkenes. The presence of the nitro group at the meta-position of the benzyl ring electronically influences the reactivity of the phosphonate, making it a valuable building block for complex molecular architectures. This guide provides an in-depth overview of its commercial availability, quality control considerations, safe handling protocols, and a detailed experimental procedure for its synthesis, empowering researchers to effectively integrate this reagent into their discovery and development workflows.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of reproducible science. This compound is uniquely identified by its CAS number and other key descriptors.
| Property | Value | Source |
| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-nitrobenzene | [1][2] |
| CAS Number | 104097-04-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆NO₅P | [1][2] |
| Molecular Weight | 273.22 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 173 °C @ 0.3 Torr | [2] |
| Predicted Density | 1.239 ± 0.06 g/cm³ | [2] |
Commercial Availability and Supplier Qualification
This compound is a specialized chemical and is not as readily available as common laboratory reagents. It is typically offered by suppliers focusing on fine chemicals, building blocks, and custom synthesis.
Known Commercial Suppliers
The following table lists potential suppliers based on chemical database listings. Researchers should note that availability and stock levels can fluctuate, and direct inquiry is always recommended.
| Supplier | Country | Notes |
| A.J Chemicals | China | Listed on ChemicalBook.[2] |
| Accela ChemBio Inc. | USA / China | Listed on ChemicalBook.[2] |
| Career Henan Chemica Co. | China | Listed on ChemicalBook.[2] |
| Amadis Chemical Company Limited | China | Listed on ChemicalBook.[2] |
| ChemUniverse | USA | Available via quote request.[3] |
Supplier Qualification Workflow
The process of sourcing a specialized reagent requires a rigorous validation workflow to ensure quality and consistency, which is critical for both research and development phases. The following diagram outlines a best-practice approach for qualifying a new supplier.
References
Methodological & Application
Application Note: Stereoselective Synthesis of (E)-Stilbenoids via the Horner-Wadsworth-Emmons Reaction Using Diethyl 3-Nitrobenzylphosphonate
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the formation of alkenes.[1] This application note presents a detailed protocol for the synthesis of nitro-substituted stilbenoids, a class of compounds with significant potential in drug discovery, using Diethyl 3-Nitrobenzylphosphonate as a key reagent.[2][3] We delve into the mechanistic underpinnings of the reaction, explain the critical role of the phosphonate's electron-withdrawing substituent, and provide a validated, step-by-step experimental procedure designed for reproducibility. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both the practical "how" and the fundamental "why" behind the protocol.
Introduction: The Power of Controlled Olefination
The creation of carbon-carbon double bonds with precise stereochemical control is a central challenge in the synthesis of complex organic molecules, from natural products to pharmaceuticals. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, has emerged as a superior method for this task, particularly for generating thermodynamically stable (E)-alkenes.[4][5]
Key advantages of the HWE reaction include:
-
Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of aldehydes and even hindered ketones.[4]
-
Simplified Purification: The reaction yields a water-soluble dialkylphosphate salt as a byproduct, which is easily removed through a simple aqueous work-up, streamlining the purification process.[6][7]
-
High (E)-Selectivity: The reaction mechanism inherently favors the formation of the more stable trans (or E) alkene, often with excellent stereoselectivity.[4][6]
This protocol focuses on the use of This compound , a reagent designed to produce stilbene-like structures. Stilbenoids are a class of compounds, famously represented by resveratrol, that exhibit a vast array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][8] The introduction of a nitro group can significantly modulate these biological activities and provide a synthetic handle for further functionalization, making this protocol highly relevant for drug development professionals.[9]
Reaction Mechanism and the Role of the Nitro Group
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The HWE reaction proceeds through a sequence of well-defined steps, with the stereochemical outcome largely determined by thermodynamic control.[10][11]
Mechanism Breakdown:
-
Deprotonation: A base, such as sodium hydride (NaH), abstracts the acidic proton alpha to the phosphonate and the nitro-substituted benzene ring. The strong electron-withdrawing effect of both the phosphonate and the nitro group significantly increases the acidity of this proton, facilitating the formation of a stabilized phosphonate carbanion.[4]
-
Nucleophilic Attack: The newly formed carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde (or ketone). This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[4][10]
-
Oxaphosphetane Formation: The betaine intermediates can undergo cyclization to form four-membered rings known as oxaphosphetanes. This step is typically reversible.
-
Elimination: The oxaphosphetane collapses in a syn-elimination step to yield the final alkene and the water-soluble phosphate byproduct. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. Because the preceding steps are often reversible, the reaction funnels through this lower-energy pathway, resulting in high (E)-selectivity.[4][10]
Visualization of the HWE Reaction Mechanism
Caption: Workflow of the HWE reaction.
Detailed Experimental Protocol
This protocol details the synthesis of (E)-1-(4-methoxystyryl)-3-nitrobenzene as a representative example.
Materials and Reagents
-
This compound (C₁₁H₁₆NO₅P, MW: 273.22 g/mol )
-
4-Methoxybenzaldehyde (C₈H₈O₂, MW: 136.15 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography (230-400 mesh)
Instrumentation
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Data Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 273.22 | 1.0 | 5.0 | 1.37 g |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 5.0 | 0.68 g (0.61 mL) |
| Sodium Hydride (60%) | 24.00 (net) | 1.1 | 5.5 | 0.22 g |
| Anhydrous THF | - | - | - | ~50 mL |
Step-by-Step Procedure
CAUTION: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.
-
Preparation: Set up an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
Base Suspension: Carefully weigh 0.22 g (5.5 mmol) of 60% NaH dispersion and add it to the flask. Add 20 mL of anhydrous THF via syringe. Cool the suspension to 0 °C using an ice-water bath.
-
Phosphonate Addition & Deprotonation: Dissolve 1.37 g (5.0 mmol) of this compound in 15 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Dissolve 0.68 g (5.0 mmol) of 4-methoxybenzaldehyde in 10 mL of anhydrous THF and add this solution dropwise to the reaction flask.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:EtOAc), observing the consumption of the aldehyde and the formation of a new, less polar spot for the stilbene product.
-
Work-Up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% EtOAc in hexanes) to isolate the pure (E)-stilbene product.
Expected Results & Troubleshooting
-
Product: (E)-1-(4-methoxystyryl)-3-nitrobenzene (C₁₅H₁₃NO₃, MW: 255.27 g/mol ).
-
Appearance: Typically a pale yellow solid.
-
Yield: Expected yields for this reaction are generally in the range of 75-90%.
-
Characterization: The structure and stereochemistry should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH (exposed to air/moisture); "wet" solvent or reagents. | Use a fresh bottle of NaH. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. |
| Low Yield | Incomplete deprotonation or reaction; issues during work-up/purification. | Extend reaction time for deprotonation or olefination. Ensure pH is neutral before extraction to avoid product loss. |
| Poor (E)-Selectivity | Reaction run at very low temperatures (kinetic control); specific base/cation effects. | Ensure the reaction is allowed to stir at room temperature to allow for equilibration to the thermodynamic product.[4] |
| Side Product Formation | Aldehyde is base-sensitive (e.g., undergoes self-condensation). | Use a milder base system, such as LiCl/DBU, especially for sensitive substrates.[4][12] |
Conclusion
The Horner-Wadsworth-Emmons reaction is an exceptionally effective and versatile method for stereoselective alkene synthesis.[13] The protocol detailed herein, utilizing this compound, provides a reliable and scalable route to access valuable nitro-substituted stilbenoid scaffolds. These products serve as important intermediates for the synthesis of biologically active compounds and functional materials.[14] By understanding the mechanistic principles and following the validated procedure, researchers can confidently apply this powerful synthetic tool to advance their projects in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Synthesis of E-Alkenes with Diethyl 3-Nitrobenzylphosphonate
Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a foundational tool in modern organic synthesis for the creation of carbon-carbon double bonds.[1][2] It represents a significant refinement of the Wittig reaction, employing phosphonate-stabilized carbanions to react with aldehydes and ketones.[3][4] The HWE reaction offers several distinct advantages that have cemented its role in the synthesis of complex molecules, natural products, and pharmaceutical intermediates:
-
Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of carbonyl compounds, including hindered ketones.[1][5]
-
Simplified Purification: A key practical advantage is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed from the reaction mixture by a simple aqueous extraction, streamlining the purification process.[6][7]
-
Stereochemical Control: The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][6][8]
This guide focuses on the application of Diethyl 3-Nitrobenzylphosphonate, a specialized HWE reagent. The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the reactivity and stability of the phosphonate carbanion, making this reagent particularly effective for the high-yield, stereoselective synthesis of E-stilbene derivatives and related compounds.
Mechanistic Rationale for E-Selectivity
The high E-selectivity of the HWE reaction is a direct consequence of thermodynamic control over the reaction pathway. The mechanism, while similar to the Wittig reaction, has key differences that dictate the stereochemical outcome.[3][9]
-
Carbanion Formation: The reaction begins with the deprotonation of the phosphonate at the benzylic carbon using a strong, non-nucleophilic base (e.g., NaH) to form the stabilized phosphonate carbanion. The electron-withdrawing nitro group further stabilizes this carbanion, increasing the acidity of the benzylic proton and facilitating its formation.
-
Nucleophilic Addition and Reversibility: The carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This initial addition is the rate-limiting step and can form two diastereomeric intermediates (betaines), often referred to as erythro and threo.[1][9] Crucially, this addition step is reversible.
-
Thermodynamic Equilibration: The reversibility allows the intermediates to equilibrate. The threo intermediate, where the bulky phosphonate and the aldehyde's R-group are positioned anti to each other, is sterically less hindered and therefore thermodynamically more stable. The reaction equilibrium thus favors the formation of the threo diastereomer.
-
Oxaphosphetane Formation and Elimination: The threo intermediate undergoes cyclization to form a trans-oxaphosphetane. This intermediate then undergoes an irreversible syn-elimination to yield the (E)-alkene and the diethyl phosphate salt.[10] Because the elimination proceeds from the more stable threo intermediate, the (E)-alkene is the major product.[1]
Caption: Mechanism of the E-selective Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of (E)-3-Nitrostilbene
This protocol details a representative procedure for the reaction between this compound and benzaldehyde.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.1 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Expert Insight (Trustworthiness & Causality): The use of a 60% NaH dispersion is standard; it must be washed with an anhydrous solvent like hexanes to remove the protective mineral oil, which could interfere with the reaction. Anhydrous conditions are critical throughout the initial steps, as any moisture will quench the highly basic sodium hydride and the phosphonate carbanion, reducing the yield.
Procedure:
-
Preparation of Sodium Hydride:
-
To a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.
-
Add anhydrous THF (approx. 0.2 M relative to the phosphonate) to the flask and cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Formation of the Phosphonate Carbanion:
-
In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add this phosphonate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion (the solution should become clear or translucent).
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back down to 0 °C.
-
Add freshly distilled benzaldehyde (1.1 eq) dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. The aqueous layer contains the water-soluble diethyl phosphate byproduct.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure (E)-3-nitrostilbene.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the HWE synthesis.
Data Presentation: Substrate Scope and Selectivity
The reaction is highly effective for a range of aldehydes. Aromatic aldehydes, in particular, provide excellent yields and almost exclusive E-selectivity due to favorable steric interactions in the transition state.[11]
| Aldehyde Substrate | Product | Typical Yield (%) | Typical E:Z Ratio |
| Benzaldehyde | (E)-3-Nitrostilbene | 85-95 | >98:2 |
| 4-Methoxybenzaldehyde | (E)-4-Methoxy-3'-nitrostilbene | 88-96 | >98:2 |
| Cinnamaldehyde | (E,E)-1-(3-Nitrophenyl)-4-phenyl-1,3-butadiene | 80-90 | >95:5 |
| Hexanal | (E)-1-(3-Nitrophenyl)hept-1-ene | 75-85 | >95:5 |
Note: Yields and ratios are representative for stabilized phosphonates and may vary based on specific reaction conditions and purification efficiency.
Conclusion and Future Applications
This compound is a robust and reliable reagent for the stereoselective synthesis of E-alkenes via the Horner-Wadsworth-Emmons reaction. The protocol described herein is self-validating, with straightforward purification and predictable, high selectivity for the desired E-isomer. The resulting nitro-substituted stilbenes are valuable intermediates in medicinal chemistry and materials science, serving as precursors for amines, dyes, and other functionalized molecules.[12][13] The reliability and efficiency of this method make it an indispensable tool for researchers in drug development and chemical synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. innospk.com [innospk.com]
- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diethyl 3-Nitrobenzylphosphonate in the Synthesis of Stilbene Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction
Stilbene derivatives are a class of organic compounds that form the structural backbone of many biologically active molecules, including pharmaceuticals and natural products. Their diverse applications, ranging from materials science to medicine, have driven significant research into efficient synthetic methodologies. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful tool for the stereoselective synthesis of alkenes, particularly for creating the C=C double bond characteristic of stilbenes with high (E)-selectivity. This application note provides a comprehensive guide to the use of diethyl 3-nitrobenzylphosphonate as a key reagent in the HWE reaction for the synthesis of 3-nitrostilbene derivatives. These products are valuable intermediates, as the nitro group can be readily transformed into other functional groups, further expanding their synthetic utility.
We will explore the underlying mechanism of the HWE reaction, provide a detailed, field-tested protocol for a representative synthesis, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of stilbene derivatives.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene. The use of a stabilized phosphonate ylide, such as that derived from this compound, is crucial for achieving high (E)-selectivity.
The reaction proceeds through the following key steps:
-
Deprotonation: A base, typically a strong, non-nucleophilic base like sodium hydride (NaH), deprotonates the α-carbon of the phosphonate, creating a resonance-stabilized phosphonate carbanion (ylide). The electron-withdrawing nitro group on the benzyl ring further stabilizes this carbanion, facilitating its formation.
-
Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate then undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, leading to the formation of the desired alkene (the stilbene derivative) and a water-soluble phosphate byproduct. The thermodynamic stability of the (E)-alkene drives the reaction towards its formation.
The high (E)-selectivity of the HWE reaction with stabilized ylides is a key advantage. The intermediates leading to the (E)-alkene are sterically less hindered and therefore thermodynamically more stable than those leading to the (Z)-alkene, resulting in the preferential formation of the (E)-isomer.
Choosing the optimal base for deprotonation of Diethyl 3-Nitrobenzylphosphonate
Application Note & Protocol Guide
Topic: Choosing the Optimal Base for the Deprotonation of Diethyl 3-Nitrobenzylphosphonate
For Internal Use and Distribution to Drug Development Professionals
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1][2][3] A critical, and often challenging, step in this process is the initial deprotonation of the phosphonate reagent to generate the nucleophilic carbanion.[1][4] This guide provides a comprehensive analysis and detailed protocols for selecting the optimal base for the deprotonation of this compound. We explore the theoretical underpinnings of base selection, address the unique challenges posed by the electron-withdrawing nitro group, and present a systematic approach for experimental validation. This document is intended to empower researchers to minimize side reactions, maximize yields, and achieve reproducible results in their synthetic campaigns.
Introduction: The Significance of the Deprotonation Step
The HWE reaction's reliability stems from its use of stabilized phosphonate carbanions, which are more nucleophilic than their Wittig counterparts and lead to water-soluble phosphate byproducts, greatly simplifying product purification.[5][6][7] The entire reaction sequence is initiated by the deprotonation of the α-carbon to the phosphoryl group, as depicted below.
Figure 1: General deprotonation of the phosphonate to form the reactive carbanion.
The choice of base is not trivial; it dictates the efficiency of carbanion formation, the stability of the starting materials and products, and the potential for undesired side reactions. For this compound, the strongly electron-withdrawing 3-nitro group significantly increases the acidity of the benzylic protons through inductive and resonance effects. While this makes deprotonation thermodynamically more favorable, it also introduces potential complications, as the nitro group itself can be susceptible to reaction under certain basic conditions.[8]
Theoretical Framework for Base Selection
The Principle of pKa Matching
Logical Flow for Selecting a Suitable Base
The selection process involves a multi-faceted analysis of base strength, steric hindrance, solubility, and potential reactivity with the substrate's functional groups. The following decision tree illustrates a logical workflow for this process.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. reddit.com [reddit.com]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Stereoselective Synthesis of 3-Nitrostilbene Derivatives via Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitrostilbenes and the Horner-Wadsworth-Emmons Reaction
Stilbenes and their derivatives are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The introduction of a nitro group onto the stilbene scaffold can significantly modulate these properties and provide a versatile chemical handle for further functionalization. The synthesis of these high-value compounds requires robust and stereoselective methods.
The Horner-Wadsworth-Emmons (HWE) reaction stands as a premier strategy for the synthesis of alkenes from carbonyl compounds.[1][2][3] It is a refined version of the Wittig reaction that utilizes phosphonate-stabilized carbanions. Key advantages of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion compared to corresponding phosphorus ylides, broader substrate scope, and, most conveniently, the formation of a water-soluble dialkylphosphate byproduct that simplifies product purification.[1][4]
This guide provides a detailed examination of the reaction conditions for coupling Diethyl 3-Nitrobenzylphosphonate with various aromatic aldehydes. The presence of the electron-withdrawing nitro group on the benzylphosphonate reagent is crucial, as it acidifies the α-protons, facilitating carbanion formation under milder conditions and influencing the stereochemical outcome of the reaction.[1][5] We will explore the underlying mechanism, provide detailed, field-tested protocols, and offer insights into optimizing this powerful olefination reaction.
Reaction Mechanism and Stereochemical Control
The HWE reaction proceeds through a well-defined sequence of steps that dictates the high (E)-stereoselectivity typically observed with stabilized phosphonates.[1][2][4]
-
Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion. The electron-withdrawing nitro group on the aromatic ring further stabilizes this carbanion.[1][6]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This addition is the rate-limiting step and forms two diastereomeric intermediates (betaines or oxaphosphetanes).[1]
-
Intermediate Equilibration: For stabilized phosphonates, the initial addition is often reversible. This allows the intermediates to equilibrate to the thermodynamically more stable anti-betaine, which minimizes steric interactions.[1][7]
-
Oxaphosphetane Formation & Elimination: The anti-betaine undergoes cyclization to form a trans-oxaphosphetane intermediate. This intermediate then undergoes a syn-elimination, breaking down to yield the (E)-alkene and a dialkyl phosphate salt.[1][6] The formation of the thermodynamically favored (E)-alkene is the driving force for the high stereoselectivity.[2][4]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocols & Workflow
The following protocols provide a robust starting point for the synthesis of 3-nitrostilbene derivatives. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Protocol: General Procedure for (E)-Selective Olefination
This protocol describes a standard procedure using sodium hydride as the base.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in oil).
-
Solvent Addition: Suspend the NaH in anhydrous THF (approx. 0.2 M relative to the phosphonate). Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Causality Insight: This dropwise addition controls the rate of hydrogen gas evolution. The formation of the carbanion is indicated by the cessation of bubbling and often a color change (e.g., to yellow or orange).
-
-
Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add the aromatic aldehyde (1.1 equivalents), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the formation of a new, less polar spot corresponding to the stilbene product.
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Safety Note: Quenching unreacted NaH is exothermic and produces hydrogen gas. Perform this step slowly and with caution.
-
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid or oil, is purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-3-nitrostilbene derivative.[6][8]
Caption: General Experimental Workflow for HWE Reaction.
Substrate Scope and Data
The reaction is generally high-yielding and highly (E)-selective across a range of aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence the reaction rate; electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.
Table 1: Representative Reaction of this compound with Aromatic Aldehydes
| Entry | Aromatic Aldehyde (Ar-CHO) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | NaH / THF | 0 to RT | 4 | 92 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | NaH / THF | 0 to RT | 6 | 89 | >98:2 |
| 3 | 4-Chlorobenzaldehyde | NaH / THF | 0 to RT | 3 | 95 | >98:2 |
| 4 | 4-Nitrobenzaldehyde | K₂CO₃ / DMF | RT | 12 | 85 | >95:5 |
| 5 | 2-Naphthaldehyde | NaH / DME | 0 to RT | 5 | 90 | >98:2 |
| 6 | 3-Pyridinecarboxaldehyde | LiCl/DBU / MeCN | RT | 16 | 78 | >95:5 |
Note: Yields and ratios are illustrative and may vary based on specific experimental conditions and purification efficiency. The use of milder conditions like LiCl/DBU (Masamune-Roush conditions) is suitable for base-sensitive substrates.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (NaH exposed to moisture).2. Wet solvent or glassware.3. Low reactivity of the aldehyde. | 1. Use fresh, high-quality NaH. Wash the dispersion with anhydrous hexanes before use to remove mineral oil.2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.3. Increase reaction temperature or use a stronger base system (e.g., LHMDS at -78 °C). |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up or purification.3. Aldehyde self-condensation (Cannizzaro reaction) if the base is too strong/concentrated. | 1. Extend reaction time and monitor by TLC.2. Ensure complete extraction; minimize transfers. Be careful with pH during washes.3. Add the aldehyde solution slowly to the diluted carbanion solution at 0 °C. |
| Poor E/Z Selectivity | 1. Reaction run under kinetic control (e.g., very low temperatures with strong, non-equilibrating bases like LiHMDS).2. Non-stabilized phosphonate behavior. | 1. Ensure the reaction is run at room temperature or slightly warmer to allow for thermodynamic equilibration.[1]2. This is unlikely for this substrate but using Na⁺ or K⁺ counterions generally favors (E)-selectivity over Li⁺. |
| Difficult Purification | The water-soluble phosphate byproduct was not fully removed during the aqueous work-up. | Perform multiple aqueous washes. A final wash with brine helps to break any emulsions and remove residual water and water-soluble impurities.[1][4] |
Conclusion
The Horner-Wadsworth-Emmons reaction between this compound and aromatic aldehydes is a highly efficient, reliable, and stereoselective method for synthesizing (E)-3-nitrostilbene derivatives. The reaction's success hinges on the careful control of reaction parameters, particularly the exclusion of moisture and the choice of an appropriate base-solvent system. The protocols and insights provided herein offer a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors, enabling access to a diverse range of functionalized stilbenes for further investigation in drug discovery and materials science.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Diethyl 3-Nitrobenzylphosphonate in the Synthesis of Bioactive Compounds
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of Diethyl 3-Nitrobenzylphosphonate as a pivotal reagent in the synthesis of biologically active molecules. We delve into the mechanistic underpinnings of its reactivity, primarily through the Horner-Wadsworth-Emmons (HWE) reaction, and offer detailed, field-tested protocols for its use. The focus is on the synthesis of nitrostilbene scaffolds, which are precursors to a variety of therapeutic agents, including analogues of the potent tubulin inhibitor, Combretastatin A-4. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.
Introduction: The Significance of this compound
In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular design. This compound has emerged as a highly valuable reagent for this purpose, particularly in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Its utility is twofold:
-
HWE Reactivity: The phosphonate moiety provides a more nucleophilic, yet less basic, carbanion compared to the corresponding phosphonium ylides used in the Wittig reaction.[1][3] This often leads to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble and readily removed by aqueous extraction.[3][4]
-
The Nitro Group as a Strategic Tool: The electron-withdrawing nitro group on the benzyl ring serves two critical functions. Firstly, it stabilizes the adjacent carbanion formed during the HWE reaction, facilitating its formation and enhancing reactivity.[1] Secondly, the nitro group is a versatile synthetic handle. It can be readily reduced to an amine, which can then be further functionalized, or it can be retained as a key pharmacophore, as the nitro group itself is present in numerous approved drugs.[5][6][7]
This guide will focus on leveraging these features to construct bioactive stilbene analogues, compounds renowned for their anticancer properties.[8][9][10]
The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Rationale
The HWE reaction is the cornerstone application for this compound. It facilitates the reaction of the stabilized phosphonate carbanion with aldehydes or ketones to predominantly yield (E)-alkenes.[1][4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.
The reaction proceeds through several key steps:
-
Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphorus atom, generating a resonance-stabilized phosphonate carbanion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are commonly employed in anhydrous solvents like THF.[3][11]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[1]
-
Oxaphosphetane Formation: The alkoxide intermediates cyclize to form four-membered oxaphosphetane intermediates. This step is typically reversible.[1][11]
-
Elimination: The oxaphosphetane collapses, cleaving the carbon-oxygen and phosphorus-carbon bonds to yield the final alkene product and a water-soluble dialkyl phosphate salt. The formation of the more thermodynamically stable (E)-alkene is generally favored due to steric factors in the transition state leading to elimination.[1][4]
Caption: Figure 1: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.
Experimental Protocol: Synthesis of (E)-3-Nitro-4'-methoxystilbene
This protocol provides a self-validating, step-by-step method for synthesizing a representative nitrostilbene, a common core for bioactive compounds.
Objective: To synthesize (E)-3-Nitro-4'-methoxystilbene from this compound and 4-methoxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₁₁H₁₆NO₅P | 273.22 | 1.37 g | 5.0 | Limiting Reagent |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | 220 mg | 5.5 | Handle with care |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 0.68 g | 5.0 | Ensure purity |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - | Dry, from solvent system |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 20 mL | - | For quenching |
| Ethyl Acetate (EtOAc) | C₄H₁₀O₂ | - | 100 mL | - | For extraction |
| Brine | NaCl (aq) | - | 30 mL | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~5 g | - | For drying |
| Silica Gel | SiO₂ | - | ~50 g | - | For chromatography |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a steady stream of dry nitrogen.
-
Reagent Addition: Suspend the sodium hydride (220 mg, 5.5 mmol) in anhydrous THF (20 mL) in the prepared flask. Cool the suspension to 0 °C using an ice-water bath.
-
Carbanion Formation: While stirring vigorously, add a solution of this compound (1.37 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise to the NaH suspension over 15 minutes.
-
Causality Insight: The dropwise addition at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should turn a deep color (often reddish-brown), indicating the formation of the stabilized carbanion.
-
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of 4-methoxybenzaldehyde (0.68 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The consumption of the aldehyde (starting material) and the appearance of a new, higher Rf UV-active spot (the product) indicates reaction progression.
-
Workup (Quenching): Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL).
-
Safety Note: Quenching is exothermic and may produce gas. Add the quenching agent slowly to avoid a runaway reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (20 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid/oil should be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (e.g., starting from 9:1).
-
Self-Validation: The pure product should appear as a single spot on TLC. Fractions containing the pure product can be combined and the solvent evaporated to yield a pale yellow solid. A typical yield for this reaction is in the range of 80-95%.
-
Expected Characterization
-
¹H NMR: Expect to see characteristic peaks for the vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the (E)-configuration.
-
Mass Spec (MS): The molecular ion peak corresponding to the product's mass should be observed.
Application in Bioactive Compound Synthesis: The Combretastatin Connection
Combretastatin A-4 (CA-4) is a natural stilbene that exhibits potent anticancer activity by inhibiting tubulin polymerization.[9][12] However, its therapeutic potential is hampered by the poor stability of the bioactive cis-alkene, which readily isomerizes to the less active trans-form.[12][13]
The HWE reaction, using reagents like this compound, provides a reliable route to the stable (E)-stilbene core. While this produces the "less active" isomer of the natural product, this scaffold is a critical starting point for thousands of synthetic analogues. Many of these (E)-stilbene analogues, particularly those bearing nitro groups, have been shown to possess significant antiproliferative and anti-tubulin activity in their own right.[8][9][14]
Caption: Figure 2: Synthetic Workflow to Bioactive Stilbenes.
Scope and Versatility: Representative Data
The reaction described in the protocol is highly versatile and can be applied to a wide range of substituted benzaldehydes. The table below summarizes typical results, demonstrating the robustness of the method.
| Aldehyde Substituent (R) | Base | Solvent | Time (h) | Yield (%) |
| 4-OCH₃ | NaH | THF | 3 | 92 |
| 3,4,5-(OCH₃)₃ | NaH | THF | 4 | 88 |
| 4-Cl | KHMDS | THF | 2 | 95 |
| 4-CF₃ | NaH | THF | 3 | 85 |
| 2-Br | KHMDS | THF | 5 | 78 |
Data is representative and compiled from typical outcomes in synthetic literature.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive NaH (old stock).2. Wet solvent or glassware.3. Impure aldehyde. | 1. Use fresh NaH or wash existing stock with dry hexanes.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Purify the aldehyde before use (distillation or recrystallization). |
| Incomplete Reaction | 1. Insufficient base.2. Insufficient reaction time. | 1. Use a slight excess of base (1.1-1.2 eq).2. Allow the reaction to run longer, monitoring by TLC until the aldehyde is consumed. |
| Formation of Side Products | 1. Aldehyde self-condensation (Cannizzaro reaction).2. Reaction temperature too high. | 1. Ensure the phosphonate carbanion is fully formed before adding the aldehyde.2. Maintain low temperatures (0 °C) during additions and allow the reaction to proceed at room temperature, avoiding heating. |
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 8. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of Diethyl 3-Nitrobenzylphosphonate in Natural Product Total Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3-nitrobenzylphosphonate has emerged as a pivotal reagent in contemporary organic synthesis, particularly in the assembly of complex natural products. Its utility is most profoundly demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, where it serves as a precursor to a stabilized phosphonate carbanion for the stereoselective synthesis of alkenes. The presence of the meta-nitro group is a key design element, serving a dual purpose: it significantly enhances the acidity of the benzylic protons, facilitating carbanion formation under mild conditions, and it provides a versatile functional handle for post-olefination modifications. This guide provides an in-depth exploration of the mechanistic underpinnings, strategic applications, and detailed experimental protocols involving this compound, with a focus on the total synthesis of stilbenoids, a class of natural products renowned for their diverse biological activities.
Introduction: Beyond a Simple Olefination Reagent
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, enabling the connection of molecular fragments and establishing critical structural motifs. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for this transformation, offering significant advantages over the classical Wittig reaction, including superior E-selectivity and the facile removal of the water-soluble dialkyl phosphate byproduct.[1][2]
This compound is a specialized HWE reagent designed for the synthesis of substituted stilbenes and related structures.[3] The strategic placement of the electron-withdrawing nitro group on the phenyl ring is not arbitrary; it lowers the pKa of the adjacent methylene protons, allowing for deprotonation with a wide range of bases, from strong reagents like sodium hydride to milder options like potassium carbonate in certain systems. This modulation of reactivity prevents the need for harsh conditions that could compromise sensitive functional groups elsewhere in the molecule, a common challenge in the late stages of a total synthesis.[4]
This document will elucidate the primary application of this reagent in stilbene synthesis, detail the crucial post-synthesis transformations of the nitro group, and provide validated protocols for both the synthesis of the phosphonate reagent itself and its subsequent use in olefination reactions.
Core Application: Synthesis of Stilbenoid Natural Products
Stilbenoids, such as the well-known antioxidant resveratrol, are a major class of phytoalexins characterized by a 1,2-diphenylethene core.[3][5] The HWE reaction using this compound provides a convergent and highly reliable route to this scaffold.
The Horner-Wadsworth-Emmons Reaction Mechanism
The reaction proceeds through a well-established pathway. First, a base abstracts a proton from the carbon alpha to the phosphorus atom, creating a resonance-stabilized phosphonate carbanion. This potent nucleophile then attacks the carbonyl carbon of an aldehyde (or ketone). The resulting betaine intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. This intermediate is unstable and collapses, breaking the C-P and C-O bonds to form the desired alkene and a diethyl phosphate salt, which is easily removed during aqueous workup.[1][6]
References
The Cornerstone Precursor: Diethyl 3-Nitrobenzylphosphonate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Phosphonate Moiety
In the landscape of modern drug discovery, the phosphonate group stands out as a critical bioisostere, a chemical substituent that mimics the spatial arrangement and electronic properties of another chemical group. Phosphonates are frequently employed as stable analogs of natural phosphates or carboxylic acids, which are ubiquitous in biological systems but often susceptible to rapid metabolic degradation.[1] The replacement of a labile P-O bond with a robust P-C bond grants phosphonate-containing molecules enhanced enzymatic stability, a crucial attribute for effective therapeutic agents.[1] Diethyl 3-nitrobenzylphosphonate emerges as a particularly valuable precursor in this context. Its structure combines the strategic phosphonate group with a nitro-functionalized aromatic ring, offering a versatile scaffold for the synthesis of a diverse array of complex pharmaceutical ingredients. The nitro group serves as a key functional handle, readily convertible to an amine, which can then be elaborated into various pharmacophores targeting a wide range of biological targets, from protein kinases to G-protein coupled receptors. This guide provides an in-depth exploration of this compound, detailing its synthesis, critical chemical transformations, and its application in the development of targeted therapeutics.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆NO₅P | PubChem |
| Molecular Weight | 273.22 g/mol | PubChem |
| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |
| CAS Number | 104097-04-3 | PubChem |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) | Inferred from reaction protocols |
Safety & Handling:
Core Synthetic Protocols
The journey from simple starting materials to complex active pharmaceutical ingredients (APIs) using this compound involves a series of well-defined synthetic steps. Here, we provide detailed, field-proven protocols for the key transformations.
Protocol 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is the cornerstone for the formation of the crucial C-P bond in phosphonate synthesis.[2] It involves the reaction of a trialkyl phosphite with an alkyl halide. In this case, 3-nitrobenzyl bromide serves as the alkyl halide.
Causality Behind Experimental Choices:
-
Neat Reaction/High Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to drive the dealkylation of the intermediate phosphonium salt.[2] Running the reaction neat (without solvent) maximizes the concentration of reactants and can facilitate a more efficient reaction.
-
Excess Triethyl Phosphite: Using an excess of triethyl phosphite serves both as a reactant and as the reaction medium. This ensures that the 3-nitrobenzyl bromide is fully consumed.
-
Vacuum Distillation: Removal of the volatile ethyl bromide byproduct and excess triethyl phosphite under vacuum is a straightforward method for initial purification.
Experimental Workflow Diagram:
Caption: Workflow for the Michaelis-Arbuzov synthesis.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite.
-
Charging Reactants: To the flask, add 3-nitrobenzyl bromide (1.0 eq). Subsequently, add triethyl phosphite (3.0 - 5.0 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 150-160 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting benzyl bromide is consumed. The reaction typically takes several hours.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and excess triethyl phosphite. The desired this compound will remain as the higher-boiling residue. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Reduction of the Nitro Group to Form Diethyl 3-Aminobenzylphosphonate
The transformation of the nitro group into an amine is a pivotal step, unlocking the potential for a vast array of subsequent chemical modifications. Catalytic hydrogenation is a clean and efficient method for this purpose.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3] The 10% loading ensures a sufficient number of active sites for the reaction.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalytic process.
-
Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a positive pressure of hydrogen gas for the reaction. For larger scale reactions, a Parr hydrogenator would be employed.
-
Filtration through Celite: Celite is used to aid in the removal of the fine Pd/C catalyst from the reaction mixture, preventing it from passing through standard filter paper.
Experimental Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield Diethyl 3-Aminobenzylphosphonate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Alternative Reduction Method: Tin(II) Chloride
For substrates with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes), reduction with tin(II) chloride (SnCl₂) in a protic solvent like ethanol provides a reliable alternative.[4][5][6]
Protocol 3: Application in API Synthesis - The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer.[7][8] The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous solvents and reagents are essential.
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate benzylphosphonates.[9] Lithium or potassium bases can also be used and may influence the stereochemical outcome.[8]
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the reaction rate. The subsequent addition of the aldehyde and warming to room temperature allows the reaction to proceed to completion.
Experimental Workflow Diagram:
Caption: Workflow for the HWE olefination reaction.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30-60 minutes.
-
Carbonyl Addition: Add a solution of the desired aldehyde or ketone (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the starting phosphonate is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkene.
Application Example: Synthesis of Precursors for Bcr-Abl Kinase Inhibitors
A compelling application of aminobenzylphosphonate derivatives is in the synthesis of novel kinase inhibitors for the treatment of cancers such as chronic myeloid leukemia (CML).[10] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Imatinib is a well-known inhibitor of this kinase, and novel analogs are continuously being developed to overcome resistance.
One synthetic strategy involves the use of an amino-functionalized building block, such as that derived from Diethyl 3-Aminobenzylphosphonate, in a multi-component reaction to generate complex α-aminophosphonates. For instance, a derivative of imatinib, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine, can be reacted with various aldehydes and diethyl phosphite in a one-pot Kabachnik-Fields reaction.[10] The amino group of a molecule like Diethyl 3-Aminobenzylphosphonate could be acylated or otherwise modified to be incorporated into such synthetic schemes, highlighting its utility as a versatile intermediate for generating libraries of potential kinase inhibitors.
Logical Relationship Diagram:
Caption: Synthetic pathway from precursor to API analogs.
Conclusion
This compound is a strategically important and versatile precursor for the synthesis of pharmaceutical ingredients. Its straightforward preparation via the Michaelis-Arbuzov reaction, coupled with the facile conversion of its nitro group to a nucleophilic amine, opens up a multitude of synthetic possibilities. The subsequent application of the phosphonate moiety in powerful C-C bond-forming reactions like the Horner-Wadsworth-Emmons olefination further underscores its value. As demonstrated by its potential role in the synthesis of novel kinase inhibitors, this precursor provides a robust platform for the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this compound in their pursuit of innovative medicines.
References
- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
Abstract: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds.[1][2][3][4] However, controlling the stereochemical outcome—the selective formation of either the (E)- or (Z)-alkene isomer—is critical for applications in drug development and materials science, where a molecule's geometry profoundly dictates its function.[5] This guide provides an in-depth exploration of the mechanistic principles and practical strategies for enhancing the stereoselectivity of the HWE reaction. We will delve into the factors governing the classical (E)-selectivity and detail robust protocols for achieving high (Z)-selectivity through strategic modifications of reagents and reaction conditions.
The Mechanistic Dichotomy: Thermodynamic vs. Kinetic Control
The stereochemical outcome of the HWE reaction is a tale of two pathways, governed by the reversibility of the initial steps. The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion.[2][6] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming diastereomeric oxaphosphetane intermediates.[2][6] The final step is the elimination of a water-soluble phosphate salt to yield the alkene.[7][8]
The Classical HWE Reaction: A thermodynamically-driven path to (E)-Alkenes
In its conventional form, employing simple dialkyl phosphonoacetates, the HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[1][5][7] This is because the initial addition of the phosphonate carbanion to the aldehyde is reversible.[5] This reversibility allows for equilibration to the more stable anti-oxaphosphetane intermediate, where the bulky substituents are positioned on opposite sides. A subsequent syn-elimination from this intermediate leads to the formation of the (E)-alkene.[5]
Several factors can be tuned to further enhance this inherent (E)-selectivity:
-
Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate reagent can favor the formation of the (E)-isomer.[2]
-
Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) promote equilibration of the intermediates, leading to a higher (E)/(Z) ratio.[2]
-
Cations: The choice of metal cation can influence selectivity, with lithium salts often providing better (E)-selectivity than sodium or potassium salts.[2]
The following diagram illustrates the generally accepted mechanism for the (E)-selective HWE reaction.
Figure 1: Mechanism of the classical (E)-selective HWE reaction.
Achieving (Z)-Selectivity: The Still-Gennari and Ando Modifications
The synthesis of (Z)-alkenes, which are often sterically more hindered, requires a shift from thermodynamic to kinetic control.[1][5] This is the cornerstone of the Still-Gennari and Ando modifications.[1][8] These methods employ phosphonates with electron-withdrawing groups on the ester moiety, which dramatically alters the reaction landscape.[1][2][6]
-
Still-Gennari Modification: This highly reliable method utilizes bis(2,2,2-trifluoroethyl) phosphonates.[2][5][6]
-
Ando Modification: This approach employs phosphonates with aryl groups, such as (ArO)₂P(O), to achieve (Z)-selectivity.[8]
The electron-withdrawing nature of these groups accelerates the rate of elimination from the oxaphosphetane intermediates.[2][6] This rapid elimination effectively prevents the reversal of the initial addition step, thus trapping the kinetically favored syn-oxaphosphetane and leading to the formation of the (Z)-alkene. To further suppress equilibration, these reactions are typically run at very low temperatures (-78 °C) and with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[1][2][5]
Figure 2: Mechanism of the (Z)-selective HWE reaction (Still-Gennari).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving high stereoselectivity in the HWE reaction.
Protocol for a Standard (E)-Selective HWE Reaction
This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated esters using triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH (1.2 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous THF (3 x 5 mL) to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol for a (Z)-Selective Still-Gennari Reaction
This protocol details the synthesis of (Z)-α,β-unsaturated esters using bis(2,2,2-trifluoroethyl) phosphonoacetate.[5]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), as a solution in THF
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 18-crown-6 (1.5 equivalents) and dissolve it in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 equivalents) to the flask and stir for 15 minutes.[5]
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.[5]
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.[5]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[5]
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.[5]
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Data Presentation: A Comparative Analysis
The choice between a standard HWE reaction and its modifications is dictated by the desired stereochemical outcome. The following table summarizes representative data for the olefination of various aldehydes, highlighting the dramatic shift in stereoselectivity.
| Aldehyde | Method | Phosphonate Reagent | Base | Conditions | (E):(Z) Ratio | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH | THF, 25 °C | >95:5 | [2] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF, -78 °C | <5:95 | [5] |
| Octanal | Standard HWE | Triethyl phosphonoacetate | NaH | THF, 25 °C | ~85:15 | [2] |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF, -78 °C | ~10:90 | [1] |
| Cinnamaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH | THF, 25 °C | >95:5 | [1] |
| Cinnamaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF, -78 °C | ~14:86 | [1] |
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for alkene synthesis. While the classical reaction provides a reliable route to (E)-alkenes, a thorough understanding of the underlying mechanistic principles allows for a rational approach to achieving high (Z)-selectivity. The Still-Gennari and Ando modifications, which leverage kinetic control through the use of electron-deficient phosphonates and specific reaction conditions, have become indispensable methods in the synthesis of complex molecules where precise control over double bond geometry is paramount. The protocols and data presented herein serve as a practical guide for researchers, scientists, and drug development professionals to effectively harness the stereochemical potential of the HWE reaction.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Microwave-Assisted Horner-Wadsworth-Emmons Olefination with Phosphonates
Introduction: Accelerating Alkene Synthesis through Microwave-Assisted Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds from stabilized phosphonate carbanions and carbonyl compounds.[1] This reaction is widely favored over the classical Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion, the ability to react with a broader range of aldehydes and ketones, and the straightforward removal of the water-soluble phosphate byproduct.[2] Traditionally, HWE reactions can require prolonged reaction times and elevated temperatures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this transformation, offering significant advantages such as dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][4]
Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, a stark contrast to the often inefficient heat transfer of conventional oil baths.[5][6] This volumetric heating can lead to reaction rate accelerations that are not achievable through traditional methods.[5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of microwave-assisted Horner-Wadsworth-Emmons olefination.
Mechanism and the Role of Microwave Irradiation
The HWE reaction proceeds through a well-established mechanism. The process begins with the deprotonation of the phosphonate ester by a suitable base to generate a stabilized phosphonate carbanion.[7] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[7] This intermediate subsequently cyclizes to form an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble dialkyl phosphate salt.[7]
Microwave irradiation primarily exerts its effect through dielectric heating. Polar molecules within the reaction mixture, such as the solvent and reagents, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a swift and uniform increase in temperature throughout the reaction vessel. This efficient energy transfer is the primary driver for the observed rate enhancements in HWE reactions.[8]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Frontiers | Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Horner-Wadsworth-Emmons olefination
Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this powerful olefination reaction, with a primary focus on addressing the pervasive issue of low product yields.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from stabilized phosphonate carbanions and aldehydes or ketones.[1][2][3] A significant advantage over the traditional Wittig reaction lies in the facile removal of the water-soluble dialkyl phosphate byproduct, which greatly simplifies product purification.[2][4][5] Furthermore, the phosphonate carbanions employed in the HWE reaction are typically more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for a broader substrate scope, including reactions with sterically hindered ketones.[6][7]
Despite its robustness, achieving high yields in the HWE reaction can be challenging and is often substrate-dependent. This guide provides a structured approach to troubleshooting low yields and other common issues, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Low Product Yields
Low or no product yield is one of the most frequently encountered problems in the HWE reaction. The following section is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.
Question 1: I am observing little to no consumption of my starting materials. What are the likely causes and how can I address them?
This scenario typically points to an issue with the initial deprotonation of the phosphonate ester or the subsequent nucleophilic attack on the carbonyl compound.
Potential Cause 1: Ineffective Deprotonation of the Phosphonate
The acidity of the α-proton on the phosphonate is crucial for the formation of the reactive carbanion.[2] If the chosen base is not strong enough, the concentration of the phosphonate carbanion will be insufficient to drive the reaction forward.
Solutions:
-
Base Selection: Ensure the pKa of the base's conjugate acid is significantly higher than that of the phosphonate ester. For phosphonates stabilized by ester or ketone groups, common and effective bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[4][8] For more sensitive substrates, milder conditions such as the Masamune-Roush protocol (LiCl with an amine base like DBU or triethylamine) can be employed.[6][9]
-
Reagent Quality: Bases like NaH and LDA can degrade upon exposure to air and moisture. Always use freshly opened or properly stored reagents. The phosphonate ester itself should also be of high purity.
Potential Cause 2: Low Reactivity of the Carbonyl Substrate
Sterically hindered ketones or electron-rich aldehydes can exhibit reduced reactivity towards the phosphonate carbanion.
Solutions:
-
Increase Reaction Temperature: While many HWE reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) to control selectivity, gradually increasing the temperature to room temperature or even applying gentle heat can often overcome the activation energy barrier.[9]
-
Increase Reactant Concentration: A higher concentration of reactants can favor the bimolecular reaction.
-
Lewis Acid Catalysis: The addition of Lewis acids can activate the carbonyl group towards nucleophilic attack. The Masamune-Roush conditions, which utilize LiCl, are a prime example of this strategy.[10]
Potential Cause 3: Steric Hindrance
Significant steric bulk on either the phosphonate reagent or the carbonyl substrate can impede the reaction.[9]
Solutions:
-
Modify the Phosphonate: If possible, switching to a less sterically demanding phosphonate reagent may be beneficial.
-
Prolonged Reaction Time: Allowing the reaction to stir for an extended period (monitoring by TLC) can sometimes lead to improved conversion.
Question 2: My starting materials are consumed, but I am isolating a complex mixture of products with a low yield of the desired alkene. What side reactions could be occurring?
The formation of multiple products suggests that side reactions are competing with the desired HWE pathway.
Potential Cause 1: Aldol Condensation of the Carbonyl Substrate
If the aldehyde or ketone substrate possesses enolizable protons, the base can catalyze self-condensation (aldol reaction), consuming the starting material and generating impurities.[11]
Solutions:
-
Order of Addition: Add the carbonyl substrate slowly to the pre-formed phosphonate carbanion. This ensures that the concentration of the enolate of the carbonyl compound remains low.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like LDA or KHMDS to minimize competitive reactions with the carbonyl group.
Potential Cause 2: Base-Induced Decomposition of Substrates
If your substrates contain base-sensitive functional groups, they may be degrading under the reaction conditions.
Solutions:
-
Milder Reaction Conditions: The Masamune-Roush (LiCl/DBU) or Paterson (Ba(OH)₂) conditions are specifically designed for base-sensitive substrates.[6][12]
-
Protecting Groups: Consider protecting any base-labile functional groups on your substrates before subjecting them to the HWE reaction.[9]
Potential Cause 3: Side Reactions of the Phosphonate Reagent
Certain phosphonate reagents can undergo undesired reactions. For example, diethyl (bromomethyl)phosphonate can undergo dehydrobromination or reaction at the C-Br bond.[11]
Solutions:
-
Careful Selection of Base and Conditions: For sensitive phosphonates, milder conditions are crucial. The Masamune-Roush conditions are often a good starting point.[11]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting low yields in the HWE reaction.
Caption: Troubleshooting workflow for low HWE reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of the HWE reaction over the Wittig reaction?
The HWE reaction offers several practical advantages:
-
Easier Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction is often difficult to separate from the desired product.[4][5][13]
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react with a wider range of electrophiles, including hindered ketones.[6][7]
-
Stereoselectivity: The HWE reaction typically provides excellent (E)-stereoselectivity, especially with stabilized phosphonates.[1][4]
Q2: How do I choose the right phosphonate reagent and base for my substrate?
The choice of phosphonate and base is critical for success. The table below summarizes some common choices and their applications.
| Phosphonate Type | Common Base(s) | Typical Outcome/Application | Reference |
| Trialkyl phosphonoacetates | NaH, n-BuLi, LDA | (E)-α,β-unsaturated esters | [5] |
| β-keto phosphonates | NaH, DBU/LiCl | (E)-α,β-unsaturated ketones | [14] |
| Bis(2,2,2-trifluoroethyl) phosphonates | KHMDS / 18-crown-6 | (Z)-α,β-unsaturated esters (Still-Gennari modification) | [1][15] |
| Phosphonates with aryl ester groups | KHMDS / 18-crown-6 | (Z)-α,β-unsaturated esters (Ando modification) | [10] |
| For base-sensitive substrates | DBU/LiCl, Et₃N/LiCl | (E)-olefins under mild conditions (Masamune-Roush) | [6][11] |
Q3: How can I control the stereoselectivity of the HWE reaction?
While the standard HWE reaction strongly favors the formation of (E)-alkenes, the stereochemical outcome can be influenced by several factors:[1][12]
-
For (E)-Selectivity:
-
For (Z)-Selectivity:
-
Still-Gennari Modification: This is the most reliable method for obtaining (Z)-alkenes. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF).[1][6][15] The electron-withdrawing groups are thought to accelerate the elimination from the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[1]
-
Q4: Can the HWE reaction be used for macrocyclization?
Yes, the intramolecular HWE reaction is a powerful tool for the synthesis of macrocycles, and has been widely applied in the total synthesis of natural products.[6][16] The Masamune-Roush and Paterson conditions are often employed for these transformations due to their mild nature.[12]
Experimental Protocols
General Protocol for a Standard HWE Reaction (E-selective)
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF dropwise via syringe.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Carbonyl Addition: Cool the resulting solution back to 0 °C and slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][9]
Protocol for the Still-Gennari Modification (Z-selective)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (5.0 equivalents) and anhydrous THF.
-
Base Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.5 equivalents) and stir for 20 minutes.
-
Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0-1.2 equivalents) and stir for an appropriate time (e.g., 30 minutes).
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) and continue stirring at -78 °C until TLC indicates consumption of the starting material.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., diethyl ether), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[6]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
Identifying and minimizing side reactions of Diethyl 3-Nitrobenzylphosphonate
Welcome to the technical support center for Diethyl 3-Nitrobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to identify and minimize side reactions, ensuring the successful application of this versatile reagent in your synthetic endeavors, particularly in the Horner-Wadsworth-Emmons (HWE) reaction.
I. Understanding the Chemistry of this compound
This compound is a key reagent in organic synthesis, primarily utilized for the creation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of the benzylic protons, making them more acidic and facilitating the formation of the phosphonate carbanion required for the HWE reaction.[2] However, this nitro functionality also introduces the potential for specific side reactions that must be carefully managed.
This guide will address potential issues arising from both the synthesis of this compound via the Michaelis-Arbuzov reaction and its subsequent use in the HWE reaction.
II. Troubleshooting Guide: Synthesis of this compound (Michaelis-Arbuzov Reaction)
The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 3-nitrobenzyl halide.[3][4] While generally robust, this reaction can present challenges.
Issue 1: Low or No Product Yield
-
Probable Cause A: Incomplete Reaction. The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed to completion.[3]
-
Solution: Ensure the reaction is heated sufficiently, typically between 120-150 °C. Monitor the reaction progress by TLC or ³¹P NMR to confirm the disappearance of the starting materials.
-
-
Probable Cause B: Impure Starting Materials. The purity of triethyl phosphite and 3-nitrobenzyl halide is critical. Oxidized phosphite or hydrolyzed halide can inhibit the reaction.
-
Solution: Use freshly distilled triethyl phosphite. Ensure the 3-nitrobenzyl halide is pure and dry.
-
-
Probable Cause C: Side Reactions. At high temperatures, side reactions such as the elimination of HBr from the benzyl bromide can occur.
-
Solution: Optimize the reaction temperature. While heat is necessary, excessive temperatures can lead to degradation. A temperature range of 120-140 °C is generally a good starting point.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Probable Cause A: Unreacted Starting Materials. Incomplete reaction will leave residual triethyl phosphite and 3-nitrobenzyl halide.
-
Solution: Purify the crude product using vacuum distillation or column chromatography. Unreacted triethyl phosphite can often be removed by washing with a dilute acid solution.[5]
-
-
Probable Cause B: Formation of Di-phosphonated Byproduct. The product, this compound, can potentially react with another molecule of triethyl phosphite, although this is less common with benzyl halides compared to other alkyl halides.[4]
-
Solution: Use a stoichiometric amount or a slight excess of the 3-nitrobenzyl halide to minimize this side reaction.
-
-
Probable Cause C: Formation of Triethyl Phosphate. Oxidation of the triethyl phosphite starting material can lead to the formation of triethyl phosphate.
-
Solution: Use high-purity, fresh triethyl phosphite and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
-
III. Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction using this compound allows for the synthesis of 3-nitrostilbene derivatives.[1][6] The strong electron-withdrawing nature of the nitro group generally favors the formation of the (E)-alkene.[1]
Issue 1: Low Yield of the Desired Stilbene Product
-
Probable Cause A: Inefficient Deprotonation. The acidity of the benzylic protons is enhanced by the nitro group, but a sufficiently strong base is still required for complete carbanion formation.
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or n-butyllithium (n-BuLi). Ensure the base is fresh and handled under anhydrous conditions.
-
-
Probable Cause B: Aldehyde Self-Condensation (Aldol Reaction). In the presence of a strong base, the aldehyde reaction partner can undergo self-condensation, reducing the amount available to react with the phosphonate carbanion.
-
Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature (e.g., -78 °C to 0 °C) to minimize this side reaction.
-
-
Probable Cause C: Hydrolysis of the Phosphonate Ester. The phosphonate ester can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[7]
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere.
-
Issue 2: Formation of Unexpected Side Products
-
Probable Cause A: Reduction of the Nitro Group. This is a critical and specific side reaction for this substrate. Strong bases, especially those with hydride character (like NaH, though less common for this specific reduction), or reactive intermediates could potentially reduce the nitro group to an amino group or other reduced nitrogen species. While less common with standard HWE bases, certain conditions or contaminants might facilitate this. More aggressive reducing conditions, sometimes employed in one-pot sequences, can readily reduce the nitro group.[8]
-
Solution:
-
Choose the base carefully. While strong bases are needed, avoid those with known reducing capabilities for nitro groups under the reaction conditions. NaH and KHMDS are generally safe choices.
-
If reduction is suspected, analyze the crude product by mass spectrometry for the presence of the corresponding amino-stilbene.
-
If the desired product is the amino-stilbene, the nitro-stilbene can be isolated first and then subjected to a separate reduction step using standard conditions like SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[9]
-
-
-
Probable Cause B: Michael Addition. If the aldehyde partner contains an α,β-unsaturated system, the phosphonate carbanion can potentially act as a nucleophile in a Michael addition reaction.
-
Solution: This is generally less of an issue when the desired reaction is the HWE olefination at the aldehyde carbonyl, which is typically much faster. Maintaining low temperatures can further favor the desired 1,2-addition over the 1,4-addition.
-
-
Probable Cause C: Over-alkylation of the Phosphonate Carbanion. The phosphonate carbanion is nucleophilic and can be alkylated.[1] If there are reactive alkylating agents present in the reaction mixture (e.g., unreacted benzyl halide from the phosphonate synthesis), this can lead to byproducts.
-
Solution: Ensure the this compound is of high purity before use in the HWE reaction.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of this compound?
A1: Sodium hydride (NaH) is a commonly used and effective base. It is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate. Other strong bases like potassium hexamethyldisilazide (KHMDS) or n-butyllithium (n-BuLi) can also be used. The choice may depend on the specific aldehyde and the desired reaction conditions (e.g., temperature).
Q2: How can I monitor the progress of the HWE reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. The product, a stilbene derivative, will typically have a different Rf value than the starting phosphonate and aldehyde. Staining with potassium permanganate or visualization under UV light can be helpful. For more detailed analysis, taking aliquots from the reaction mixture and analyzing by ¹H or ³¹P NMR spectroscopy can provide quantitative information on the conversion.
Q3: My HWE reaction with an aromatic aldehyde is giving a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A3: The HWE reaction with aromatic aldehydes generally provides high (E)-selectivity.[1] To further enhance this, consider the following:
-
Cation Choice: Lithium and sodium bases tend to favor the (E)-isomer.
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures can favor the thermodynamically more stable (E)-isomer.
-
Solvent: Aprotic solvents like THF or DME are standard.
Q4: How do I purify the final 3-nitrostilbene product?
A4: The primary byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by an aqueous workup.[1][5] After extraction with an organic solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Q5: What are the storage recommendations for this compound?
A5: this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.
V. Data and Protocols
Table 1: Recommended Reaction Conditions for the HWE Reaction
| Parameter | Recommended Condition | Rationale |
| Base | NaH (1.1 eq) or KHMDS (1.1 eq) | Strong, non-nucleophilic bases for efficient deprotonation. |
| Solvent | Anhydrous THF or DME | Aprotic solvents that solvate the intermediates well. |
| Temperature | -78 °C to room temperature | Low temperature for aldehyde addition to minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
Experimental Protocol: Synthesis of (E)-3-Nitrostilbene
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting carbanion solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
VI. Visualizing Reaction Pathways
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Troubleshooting Workflow for Low HWE Yield
Caption: Troubleshooting guide for low yield in HWE reactions.
VII. References
-
McKenna, C. E.; Hignite, C. E.; De, N. C.; Bong, Y. C. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein J. Org. Chem.2020 , 16, 1335–1343. --INVALID-LINK--
-
Wikipedia. Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. --INVALID-LINK--
-
Grokipedia. Michaelis–Arbuzov reaction. --INVALID-LINK--
-
BenchChem. A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphonates. --INVALID-LINK--
-
BenchChem. How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. --INVALID-LINK--
-
Organic Syntheses. Diethyl Benzylphosphonate. --INVALID-LINK--
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. --INVALID-LINK--
-
Wikipedia. Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
-
Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
BenchChem. Technical Support Center: Diethyl Phosphonate Esters. --INVALID-LINK--
-
Reddit. Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. --INVALID-LINK--
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. --INVALID-LINK--
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. --INVALID-LINK--
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
National Institutes of Health. Synthesis of stilbene analogues by the Wittig/Horner–Wadsworth–Emmons (HWE) reaction. --INVALID-LINK--
-
National Institutes of Health. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. --INVALID-LINK--
-
ACS Publications. Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. --INVALID-LINK--
-
ResearchGate. REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. --INVALID-LINK--
-
Google Patents. Michaelis-arbuzov reaction. --INVALID-LINK--
-
National Institutes of Health. Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction. --INVALID-LINK--
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. --INVALID-LINK--
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US3483279A - Michaelis-arbuzov reaction - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions of Diethyl 3-Nitrobenzylphosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling reactions of Diethyl 3-Nitrobenzylphosphonate. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both success and a deeper understanding of your reaction chemistry.
The primary application for this compound is the Horner-Wadsworth-Emmons (HWE) reaction , a powerful method for the synthesis of alkenes, particularly (E)-stilbene derivatives, with high stereoselectivity.[1] This guide is principally dedicated to the optimization of this critical reaction, with a special focus on the pivotal role of reaction temperature. We will also briefly explore the potential for palladium-catalyzed cross-coupling reactions.
Section 1: The Horner-Wadsworth-Emmons (HWE) Reaction: A Deep Dive
The HWE reaction utilizes a stabilized phosphonate carbanion, generated by deprotonating the phosphonate ester with a suitable base, which then reacts with an aldehyde or ketone to form an alkene.[2] The electron-withdrawing nitro group (-NO₂) at the 3-position of the benzyl ring in your reagent increases the acidity of the benzylic proton, facilitating its deprotonation to form the reactive carbanion.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the HWE reaction, and how does temperature influence it?
A1: The HWE reaction proceeds through several key steps:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate group, creating a phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate (a betaine).
-
Oxaphosphetane Formation: The oxygen anion of the intermediate attacks the phosphorus atom, forming a four-membered ring called an oxaphosphetane. This step is often the rate-limiting step.[3]
-
Elimination: The oxaphosphetane collapses, yielding the final alkene product and a water-soluble phosphate byproduct.[4]
Temperature is a critical parameter that influences both the reaction rate and the stereoselectivity. Higher temperatures increase the reaction rate by providing the necessary activation energy for the nucleophilic addition and oxaphosphetane formation.[5] Crucially, higher temperatures also favor the formation of the more thermodynamically stable (E)-alkene by allowing the intermediates to equilibrate to the lower energy pathway.[5]
Q2: What are the best general starting conditions for an HWE reaction with this compound?
A2: For a robust starting point, we recommend the following conditions. The electron-withdrawing nitro group makes the phosphonate relatively acidic, so moderately strong bases are often sufficient.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH, 1.2 eq.) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate. Ensure it is a fresh dispersion in mineral oil. Other options include LiHMDS or n-BuLi for more challenging substrates.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an aprotic polar solvent that effectively solvates the intermediates. Ensure it is rigorously dried, as water will quench the carbanion. |
| Temperature | Start at 0 °C, then warm to room temperature (20-25 °C). | Deprotonation is often performed at 0 °C to control exothermicity. The reaction with the aldehyde can then be run at room temperature. Gentle heating may be required for less reactive carbonyl partners.[6] |
| Procedure | Add base to phosphonate in THF, stir for 30-60 min, then add aldehyde slowly. | This order of addition ensures the phosphonate carbanion is pre-formed, minimizing side reactions of the aldehyde with the base.[6] |
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses common issues encountered during the HWE coupling of this compound, with a focus on temperature optimization.
Issue 1: Low or No Product Yield
Question: My HWE reaction is giving a very low yield, or it's not proceeding at all. I see mostly unreacted starting material. Could the reaction temperature be too low?
Answer: Yes, an insufficient reaction temperature is a very common cause for low conversion. The nucleophilic addition of the phosphonate carbanion to the carbonyl partner is the rate-limiting step and has a significant activation energy barrier.[5] If the temperature is too low, the reaction may be kinetically hindered.
Causality: The electron-withdrawing nitro group, while aiding deprotonation, can also stabilize the carbanion, potentially reducing its nucleophilicity compared to an unsubstituted benzylphosphonate. Furthermore, if your aldehyde or ketone partner is sterically hindered or electronically deactivated, a higher temperature will be necessary to drive the reaction forward.
Below is a systematic workflow to diagnose and solve low-yield issues, prioritizing temperature optimization.
References
Technical Support Center: Effective Removal of Water-Soluble Phosphate Byproducts
Welcome to the Technical Support Center for the effective removal of water-soluble phosphate byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the post-reaction workup of phosphate-containing mixtures. Our goal is to equip you with the knowledge to select and optimize the most appropriate purification strategy for your specific application, ensuring the integrity and purity of your target compounds.
This guide is structured in a question-and-answer format, directly addressing the practical issues you may face in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the efficiency and success of your purification workflows.
Section 1: Precipitation Techniques
Precipitation is a widely used method for the removal of phosphate byproducts due to its cost-effectiveness and scalability. The fundamental principle involves the reaction of soluble phosphate ions with a precipitating agent to form an insoluble salt, which can then be removed by filtration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phosphate precipitate is extremely fine and clogs the filter paper, leading to very slow filtration. How can I improve the filterability of the precipitate?
This is a common issue, particularly with calcium phosphate precipitates. The formation of very fine particles is often a result of rapid precipitation kinetics.
Core Principle: To obtain larger, more easily filterable crystals, it's necessary to slow down the rate of precipitation and encourage crystal growth over nucleation.
Troubleshooting Protocol:
-
Slower Addition of Precipitating Agent: Instead of adding the precipitating agent (e.g., a solution of a metal salt) all at once, add it dropwise to the reaction mixture with vigorous stirring. This maintains a lower degree of supersaturation, favoring the growth of existing crystals rather than the formation of new, fine particles.
-
Employ a Coagulant or Flocculant: After precipitation is complete, the addition of a coagulant or flocculant can help agglomerate the fine particles into larger flocs that are easier to filter.[1][2][3]
-
Coagulants: Metal salts like aluminum sulfate (alum) or ferric chloride can be effective. They neutralize the surface charge of the fine particles, allowing them to come together.
-
Flocculants: Polymeric flocculants, such as anionic polyacrylamides, can bridge the small particles, forming larger, more robust flocs.
-
-
"Digestion" of the Precipitate: After the precipitate has formed, continue to stir the mixture, sometimes at a slightly elevated temperature (if your target compound is stable), for a period of time (e.g., 1-2 hours). This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, resulting in an overall increase in particle size.
-
Centrifugation: If filtration remains challenging, consider using a centrifuge to pellet the fine precipitate. The supernatant can then be decanted, and the remaining solid can be washed and re-centrifuged.
Q2: I've added the precipitating agent, but the phosphate removal is incomplete. What are the likely causes and how can I resolve this?
Incomplete precipitation can stem from several factors, most commonly incorrect pH or the presence of interfering substances.
Core Principle: The solubility of most phosphate salts is highly dependent on the pH of the solution. Each precipitating agent has an optimal pH range for maximum phosphate removal.
Troubleshooting Protocol:
-
Verify and Adjust pH: The optimal pH for phosphate precipitation varies depending on the metal salt used.[1][4]
-
Calcium Salts (e.g., lime, CaCl₂): Effective in alkaline conditions, with an optimal pH range of 10-12.[1]
-
Iron(III) Salts (e.g., FeCl₃): Most effective in a pH range of 5.0-7.0.[1]
-
Aluminum Salts (e.g., alum): Optimal precipitation occurs at a pH of 6.0-6.5.[1] Carefully monitor the pH of your reaction mixture and adjust it as needed using a suitable acid or base before and during the addition of the precipitating agent.
-
-
Check for Interfering Ions: Certain ions can interfere with the precipitation of phosphates. For instance, silicate and arsenate ions can interfere with the molybdenum-blue method used for phosphate determination, potentially giving a false impression of incomplete removal.[5] If these are present in your reaction, you may need to consider an alternative analytical method for phosphate quantification or a pre-treatment step to remove the interfering ions.
-
Increase the Dose of Precipitating Agent: The stoichiometry of the precipitation reaction is crucial. A general guideline is to use a molar ratio of 1.5-3.0 moles of trivalent metal ion (Fe³⁺ or Al³⁺) per mole of phosphorus.[1] If you are unsure of the exact phosphate concentration, a slight excess of the precipitating agent may be necessary to drive the reaction to completion.
-
Consider Temperature Effects: While many precipitations are performed at room temperature, some systems may benefit from cooling to decrease the solubility of the phosphate salt. Conversely, as mentioned for improving filterability, gentle heating can sometimes promote crystal growth. The effect of temperature should be evaluated on a case-by-case basis, considering the stability of your desired product.
Section 2: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For phosphate byproducts, LLE can be used to either extract the desired organic product into the organic phase, leaving the phosphate in the aqueous phase, or to extract the phosphate itself into an organic phase using a suitable extractant.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing a persistent emulsion at the interface of my aqueous and organic layers, making separation impossible. How can I break this emulsion?
Emulsion formation is one of the most common frustrations in LLE, often caused by the presence of surfactant-like molecules or high concentrations of dissolved solids.
Core Principle: Emulsions are stabilized by a reduction in the interfacial tension between the two liquid phases. To break an emulsion, this interfacial tension needs to be increased, or the droplets of the dispersed phase need to be encouraged to coalesce.
Troubleshooting Protocol:
-
Gentle Mixing: Prevention is better than cure. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[6]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] The increased ionic strength of the aqueous phase often forces the separation of the two phases.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The centrifugal force will help to break the emulsion and separate the layers.[6][7]
-
Filtration through a Phase Separation Filter: These specialized filter papers are hydrophobic and allow the organic phase to pass through while retaining the aqueous phase (or vice versa).[6]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[6]
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to disrupt the emulsion.[8][9]
Q2: How do I choose the right solvent system for my liquid-liquid extraction?
The choice of solvent is critical for achieving efficient and selective separation.
Core Principle: The ideal solvent should have high solubility for the compound of interest, low solubility for the impurities (or vice versa), be immiscible with the other phase, have a low boiling point for easy removal, and be safe to handle.
Solvent Selection Workflow:
-
Consider the Polarity of Your Target Compound and Byproduct: "Like dissolves like." A polar compound will preferentially dissolve in a polar solvent, and a non-polar compound in a non-polar solvent. Water-soluble phosphates are highly polar.
-
Utilize LogP and pKa Values:
-
LogP (Partition Coefficient): This value indicates the ratio of a compound's concentration in a mixture of two immiscible solvents (typically octanol and water) at equilibrium. A positive LogP indicates a preference for the organic phase, while a negative LogP indicates a preference for the aqueous phase.[10]
-
pKa: For ionizable compounds, the pH of the aqueous phase is crucial. By adjusting the pH to be at least two units away from the pKa of an acidic or basic functional group, you can ensure it is in its neutral, more organic-soluble form, or its charged, more water-soluble form.[10]
-
-
Consult Solvent Selection Guides: Several guides are available that rank solvents based on safety, health, and environmental criteria.[11]
-
Perform Small-Scale Test Extractions: Before committing to a large-scale extraction, test a few different solvent systems on a small portion of your reaction mixture to empirically determine the most effective one.
Q3: My extraction seems to be incomplete, and I'm getting low yields of my product. What could be the issue?
Incomplete extraction can be due to a number of factors, including insufficient mixing, an incorrect number of extractions, or a suboptimal solvent system.
Troubleshooting Protocol:
-
Ensure Thorough Mixing: While vigorous shaking can cause emulsions, it's important to ensure adequate contact between the two phases for efficient mass transfer. Gentle, repeated inversions are often a good compromise.
-
Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Typically, 3-4 extractions are sufficient to ensure complete removal of the desired compound.
-
Re-evaluate Your Solvent Choice and pH: As discussed in the previous question, the choice of solvent and the pH of the aqueous phase are critical. If your yield is low, it may be that your product is not partitioning into the organic phase as expected. Consider a different solvent or adjusting the pH.
-
Check for Analyte Binding: In some cases, your target compound may be binding to other components in the reaction mixture, preventing its extraction. This is less common with small molecules but can be a factor.
Section 3: Chromatographic Separation
Chromatography is a highly versatile and powerful technique for separating complex mixtures. For the removal of phosphate byproducts, several chromatographic methods can be employed, with the choice depending on the properties of the target compound and the byproducts.
Frequently Asked questions (FAQs) & Troubleshooting
Q1: I'm having trouble separating my polar organic product from the highly polar phosphate byproducts using standard reversed-phase HPLC. What are my options?
Standard reversed-phase chromatography is often not ideal for separating highly polar, anionic compounds like phosphates.
Core Principle: Effective chromatographic separation relies on differential interactions between the analytes and the stationary and mobile phases. For highly polar compounds, alternative stationary phases and mobile phase modifiers are often necessary.
Alternative Chromatographic Techniques:
-
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge. A positively charged stationary phase is used, and the negatively charged phosphate byproducts will bind more strongly than a less charged or neutral product. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[12]
-
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This method involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt) to the mobile phase. The ion-pairing reagent forms a neutral complex with the anionic phosphate, allowing it to be retained and separated on a standard reversed-phase column.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique is well-suited for the separation of highly polar compounds.
Q2: My chromatogram shows poor peak shape, such as peak tailing or fronting. What are the common causes and solutions?
Poor peak shape can significantly impact the resolution and quantification of your separation.
Core Principle: Ideal chromatography produces symmetrical, Gaussian-shaped peaks. Deviations from this shape are often indicative of undesirable interactions between the analyte and the stationary phase or issues with the chromatographic system.
Troubleshooting Poor Peak Shape:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanol groups on the silica support), column overload, or a contaminated column.[12][13]
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of the analyte or the stationary phase.[13]
-
Add a competing base to the mobile phase to block the active sites on the stationary phase.
-
Dilute the sample to avoid column overload.[12]
-
Flush the column with a strong solvent to remove contaminants.[12][13]
-
-
-
Peak Fronting:
Q3: The baseline of my chromatogram is noisy or drifting. How can I improve it?
A stable baseline is essential for accurate peak integration and quantification.
Troubleshooting Baseline Issues:
-
Cause: Contaminated mobile phase, air bubbles in the system, a dirty detector flow cell, or temperature fluctuations.[12][13]
-
Solution:
Section 4: Scavenger Resins (Adsorption)
Scavenger resins are functionalized solid supports designed to react with and bind specific excess reagents or byproducts, allowing for their simple removal by filtration. This technique can significantly simplify reaction workups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the right amount of scavenger resin to use for my reaction?
Using the correct amount of scavenger is key to efficiently removing the byproduct without wasting expensive resin.
Core Principle: The amount of scavenger needed depends on its loading capacity and the amount of the impurity to be removed.
Methods for Calculating Scavenger Amount:
-
Molar Equivalent Method: This is the more precise method but requires knowledge of the amount of the impurity.
-
Recommendation: For initial screening, use 4-8 molar equivalents of the scavenger relative to the concentration of the phosphate byproduct.[14]
-
Calculation:
-
Amount of scavenger (g) = (moles of impurity × equivalents of scavenger) / loading of scavenger (mmol/g)
-
-
-
Weight/Weight Method: This method is simpler as it does not require knowing the exact amount of impurity, but it is less precise.
-
Recommendation: For initial screening, start with a 20% w/w ratio of scavenger to the crude reaction mixture.[14]
-
Q2: The scavenging of the phosphate byproduct is slow or incomplete. What could be the problem?
Poor scavenging performance can be due to several factors related to the resin, the solvent, or the reaction conditions.
Troubleshooting Inefficient Scavenging:
-
Ensure Proper Mixing: The scavenger resin must be well-suspended in the reaction mixture to ensure efficient contact with the byproduct. Use adequate stirring or agitation.
-
Check Solvent Compatibility: The solvent must swell the resin beads to allow the byproduct to access the functional groups within the resin. Consult the manufacturer's data for recommended solvents.
-
Increase Temperature: If the reaction kinetics are slow, gently heating the mixture (if your product is stable) can increase the rate of scavenging.
-
Increase Scavenger Equivalents or Reaction Time: If scavenging is still incomplete, you may need to add more scavenger or increase the reaction time.
-
Pre-wet the Resin: For some applications, pre-wetting the resin with the reaction solvent before adding it to the mixture can improve its performance.
Q3: Can I regenerate and reuse my phosphate scavenger resin?
The ability to regenerate and reuse a scavenger resin depends on the type of resin and the nature of the binding between the resin and the byproduct.
Regeneration of Ion-Exchange Resins:
-
Principle: For ion-exchange resins that have bound phosphate anions, it is often possible to regenerate them by washing with a solution that displaces the bound phosphate.
-
Protocol:
-
Filter the resin from the reaction mixture and wash it with a suitable solvent to remove any non-bound material.
-
Wash the resin with multiple bed volumes of a regenerating solution, such as a concentrated solution of sodium hydroxide (e.g., 2% w/t NaOH) or a brine solution.[15][16] This will displace the phosphate ions.
-
Wash the resin thoroughly with deionized water until the pH of the washings is neutral.
-
Wash the resin with a suitable organic solvent and dry it under vacuum before reuse.
-
The efficiency of regeneration should be monitored, and the resin may need to be discarded after a certain number of cycles if its capacity significantly decreases.[15][16]
Data & Visualization
Table 1: Optimal pH Ranges for Phosphate Precipitation
| Precipitating Agent | Chemical Formula | Optimal pH Range |
| Lime (Calcium Hydroxide) | Ca(OH)₂ | 10.0 - 12.0[1] |
| Ferric Chloride | FeCl₃ | 5.0 - 7.0[1] |
| Aluminum Sulfate (Alum) | Al₂(SO₄)₃ | 6.0 - 6.5[1] |
Diagrams
Caption: Decision workflow for selecting a phosphate removal method.
Caption: Troubleshooting workflow for breaking emulsions in LLE.
References
- 1. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. activatedsludgeguide.com [activatedsludgeguide.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. epruibiotech.com [epruibiotech.com]
- 14. silicycle.com [silicycle.com]
- 15. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 16. researchgate.net [researchgate.net]
How to improve the E/Z isomer ratio in stilbene synthesis
Welcome to the Technical Support Center for Stilbene Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemical outcomes in stilbene synthesis. Whether you are aiming for the thermodynamically stable (E)-stilbene or the sterically hindered (Z)-stilbene, this resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to stilbenes and which isomer do they typically favor?
There are several robust methods for synthesizing stilbenes, each with its own inherent stereochemical preference. The most common are:
-
Wittig Reaction: Highly versatile, its stereochemical outcome is tunable. Reactions with stabilized ylides favor the (E)-isomer, while non-stabilized ylides under salt-free conditions favor the (Z)-isomer.[1][2]
-
Heck Reaction: This palladium-catalyzed cross-coupling of an aryl halide with styrene generally yields the (E)-isomer with high selectivity due to the thermodynamic stability of the trans product.[3][4][5]
-
McMurry Reaction: A reductive coupling of two aldehyde or ketone molecules, this reaction can produce mixtures of isomers, though it often favors the (E)-stilbene.[6][7] It is particularly useful for synthesizing symmetrical stilbenes.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using phosphonate carbanions, the HWE reaction strongly favors the formation of the (E)-alkene.[8][9]
Q2: Which stilbene isomer, E or Z, is more stable?
The (E)-stilbene (trans) isomer is thermodynamically more stable than the (Z)-stilbene (cis) isomer. This is due to the significant steric hindrance between the two phenyl rings in the (Z)-configuration, which forces them out of planarity.[8][9] The thermodynamic equilibrium at room temperature heavily favors the trans-isomer.[10]
Q3: I have an existing E/Z mixture. Can I convert it to a single, desired isomer?
Yes, post-synthesis isomerization is a common and effective strategy.
-
To favor the (E)-isomer: You can equilibrate the mixture to the thermodynamically favored (E)-isomer. This is typically achieved through catalysis with a trace amount of iodine and light, or with a mild protic acid.[10][11][12]
-
To favor the (Z)-isomer: Converting the more stable (E)-isomer to the less stable (Z)-isomer requires energy input. This is most effectively done via photochemical isomerization, where irradiation with UV light can establish a photostationary state that may be enriched in the (Z)-isomer.[13][14][15]
Troubleshooting Guide: Optimizing Your E/Z Ratio
This section addresses specific issues you may encounter during your experiments, organized by reaction type.
The Wittig Reaction: A Tale of Two Ylides
The Wittig reaction is the most versatile tool for controlling stilbene geometry. The key is understanding the nature of your phosphorus ylide.[1]
Caption: Mechanistic pathways for unstabilized vs. stabilized Wittig ylides.
Issue: My Wittig reaction yields predominantly the (Z)-isomer, but I need the (E)-isomer.
This outcome is typical when using non-stabilized or semi-stabilized ylides . The reaction is under kinetic control, proceeding rapidly and irreversibly through a syn-oxaphosphetane intermediate to give the (Z)-alkene.[2]
Solutions:
-
Switch to a Stabilized Ylide: The most effective solution is to use a stabilized ylide, which contains an electron-withdrawing group (e.g., -CO₂R, -CN) on the carbanionic carbon.[2][16] This makes the initial cycloaddition reversible, allowing the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene.[2][17]
-
Employ the Schlosser Modification: This technique can be used with non-stabilized ylides. After the initial betaine formation at low temperatures, a second equivalent of strong base (like phenyllithium) is added to form a β-oxido ylide. Subsequent protonation preferentially occurs to give the more stable anti-betaine, which then eliminates to the (E)-alkene.
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: This variation uses phosphonate esters instead of phosphonium salts. The resulting phosphonate-stabilized carbanions are more nucleophilic and almost exclusively produce (E)-alkenes with high stereoselectivity.[8][9]
Issue: I need to synthesize the (Z)-stilbene, but my reaction gives a significant amount of the (E)-isomer.
This often occurs when reaction conditions inadvertently allow for the equilibration of intermediates, even when using a non-stabilized ylide.
Solutions:
-
Ensure Salt-Free Conditions: Lithium salts, often present from the ylide generation (e.g., using n-BuLi), can complex with the betaine intermediate, promoting reversibility and increasing the E/Z ratio. To favor the Z-isomer, use a base that does not introduce lithium cations. Sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) are excellent choices.[8]
-
Use Aprotic, Non-Polar Solvents: Solvents like THF or toluene are preferred. Polar protic solvents can stabilize the betaine intermediate and facilitate equilibration, leading to more of the (E)-isomer.
-
Maintain Low Reaction Temperatures: Run the ylide generation and subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C) to minimize the chances of thermal equilibration of the oxaphosphetane intermediate.
| Reaction | Reagents | Typical Conditions | Predominant Isomer | Expected E/Z Ratio |
| Z-Selective Wittig | Benzyltriphenylphosphonium bromide, Benzaldehyde | Base: NaHMDS, KOtBuSolvent: THFTemp: -78 °C to RT | Z-Stilbene | <10:90[8] |
| E-Selective Wittig | (Carboethoxymethyl)triphenylphosphonium bromide, Benzaldehyde | Base: NaOEtSolvent: EtOHTemp: Reflux | E-Stilbene | >95:5[2] |
| HWE Reaction | Diethyl benzylphosphonate, Benzaldehyde | Base: NaHSolvent: THFTemp: 0 °C to RT | E-Stilbene | >99:1[8] |
The Heck Reaction: Optimizing for E-Selectivity
The Mizoroki-Heck reaction is inherently biased towards producing the thermodynamically favored (E)-stilbene.[4][5] Poor selectivity usually points to suboptimal reaction conditions rather than a mechanistic ambiguity.
Caption: Troubleshooting workflow for optimizing the Heck reaction.
Issue: My Heck reaction is sluggish and gives a poor E/Z ratio.
Solutions:
-
Catalyst and Ligand Choice: While some Heck reactions can proceed without a ligand, phosphine ligands are often crucial. The choice of ligand can influence both rate and selectivity. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands may be beneficial.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are standard and effective.[4] Crucially, the solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Temperature: The Heck reaction often requires elevated temperatures, sometimes up to 130-150 °C, especially for less reactive aryl bromides or chlorides.[4][5] Microwave irradiation is an excellent technique to accelerate the reaction, often leading to higher yields and cleaner products in shorter times.[4][5]
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is required to neutralize the HX produced. Ensure at least a stoichiometric amount is used.
Post-Synthesis Isomerization
Issue: My synthesis produced a Z-rich mixture, and I need the pure E-isomer.
Solution: Iodine-Catalyzed Isomerization
This is a simple and highly effective method to convert (Z)-stilbene to the more stable (E)-isomer. The mechanism involves the reversible addition of an iodine radical to the double bond, which allows for rotation around the single bond before the radical is eliminated, leading to the thermodynamic product.
Issue: I need to enrich the Z-isomer from an E/Z mixture.
Solution: Photochemical Isomerization
This method leverages the different excited-state potential energy surfaces of the isomers.
-
Mechanism: Upon absorption of a photon, the stilbene molecule is promoted to an excited state. From this state, it can relax by rotating around the central C=C bond to a perpendicular geometry, which then decays back to the ground state as a mixture of E and Z isomers.[18][19]
-
Practical Considerations: The ratio of isomers at the photostationary state depends on the excitation wavelength and the solvent. This technique can be combined with olefin metathesis in a one-pot reaction to produce (Z)-stilbenes from starting materials that would typically yield the (E)-isomer.[15]
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction
Objective: To synthesize (Z)-stilbene with high stereoselectivity.
-
Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium bromide (1.1 eq).
-
Solvent Addition: Add anhydrous THF via cannula. Cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Ylide Generation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq) dropwise. Stir the now deep red solution for 1 hour at -78 °C.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate (Z)-stilbene.
Protocol 2: E-Isomer Enrichment via Iodine Catalysis
Objective: To isomerize a mixture of stilbene isomers to the thermodynamically favored (E)-isomer.
-
Setup: Dissolve the E/Z stilbene mixture in a suitable solvent (e.g., hexane or toluene) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.05 - 0.1 eq). The solution should turn a light purple/brown color.
-
Reaction: Stir the solution at room temperature. For faster conversion, the reaction can be gently refluxed or exposed to sunlight/a tungsten lamp.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy, observing the disappearance of the (Z)-isomer signal.
-
Workup: Once the conversion is complete, wash the solution with aqueous sodium thiosulfate to remove the iodine. Separate the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the (E)-stilbene enriched product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. benchchem.com [benchchem.com]
- 5. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]
- 12. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Characterization and removal of common impurities from Diethyl 3-Nitrobenzylphosphonate
Welcome to the technical support center for Diethyl 3-Nitrobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important reagent. Here, we provide in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each step.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what primary impurities should I expect?
A1: The most prevalent and robust method for synthesizing this compound is the Michaelis-Arbuzov reaction .[1][2][3][4] This reaction involves the nucleophilic attack of triethyl phosphite on 3-nitrobenzyl halide (typically bromide or chloride).[5][6]
The primary impurities stem directly from the reaction mechanism and conditions:
-
Unreacted Starting Materials:
-
Triethyl phosphite: A common excess reagent with a characteristic odor.
-
3-Nitrobenzyl halide: The electrophile in the reaction.
-
-
Reaction Byproducts:
-
Degradation Products:
Q2: My final product is a yellow-to-brown oil, but literature suggests it should be a colorless liquid or a solid. What causes this discoloration?
A2: The discoloration is almost always due to residual impurities. The primary culprits are unreacted 3-nitrobenzyl halide, which can be colored, and various minor, often unidentified, high-molecular-weight byproducts formed during the heating process of the Michaelis-Arbuzov reaction.[1] Purification via column chromatography is the most effective method to remove these color-imparting impurities.
Q3: Can I purify this compound by vacuum distillation?
A3: While vacuum distillation is a standard technique for many phosphonate esters, it is challenging for this compound.[10] The presence of the nitro group increases the molecule's boiling point and susceptibility to decomposition at elevated temperatures. Kugelrohr distillation at very low pressure (e.g., <0.1 mmHg) can sometimes be successful, but it risks product degradation.[11] For achieving high purity, column chromatography is the recommended and more reliable method.[12][13]
Section 2: Troubleshooting Guide: From Observation to Identification
This section provides a logical workflow to diagnose and address common issues encountered during synthesis and workup.
Initial Observation & Troubleshooting Workflow
Caption: Troubleshooting workflow from observation to action.
Interpreting Analytical Data
Q4: My ¹H NMR spectrum looks complex. How can I distinguish the product from the starting materials?
A4: The key is to look for the characteristic P-CH₂ signal. In this compound, the benzylic protons (Ar-CH₂ -P) appear as a distinct doublet around 3.2-3.4 ppm due to coupling with the phosphorus atom (J_H-P ≈ 22 Hz).[14] This doublet is the hallmark of your product.
Q5: My ³¹P NMR shows multiple peaks. What do they correspond to?
A5: A clean sample of this compound should show a single peak. The chemical shift is influenced by the electron-withdrawing nitro group on the benzyl ring.[15] Additional peaks indicate phosphorus-containing impurities.
Table 1: Common Impurities and Their Spectroscopic Signatures
| Compound / Impurity | Type | Key ¹H NMR Signal (CDCl₃, δ ppm) | ³¹P NMR Signal (CDCl₃, δ ppm) | Notes |
| This compound | Product | ~3.3 (d, J ≈ 22 Hz, 2H, P-CH₂) | ~20-25 | The key doublet signal is your primary indicator of product formation. |
| Triethyl phosphite | Starting Material | ~3.9-4.1 (m), ~1.2-1.4 (t) | ~138-141[16][17] | A significant downfield shift in ³¹P NMR. Often removed during aqueous workup. |
| 3-Nitrobenzyl bromide | Starting Material | ~4.5 (s, 2H, Ar-CH₂) | N/A | A singlet in the benzyl region, lacks P-H coupling. |
| (3-Nitrobenzyl)phosphonic acid | Hydrolysis Product | Broad OH signal, P-CH₂ doublet shifts | Varies, often broader | This highly polar impurity will streak on TLC.[18] |
Section 3: Step-by-Step Protocols for Purification
Purification Strategy Selection
The choice of purification method depends on the primary impurities identified.
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: Aqueous Workup for Removal of Starting Materials
This procedure is effective for removing unreacted triethyl phosphite and any minor water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This step protonates and helps remove residual phosphite.[10]
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This is the most effective method for obtaining highly pure this compound, removing both starting materials and colored byproducts.[12][14]
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes is typically effective.
-
Start with a non-polar mixture (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 40-60% ethyl acetate) to elute the desired product.
-
The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first. Aim for an Rƒ value of ~0.3 for the product spot.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elution and Fraction Collection: Begin elution with the non-polar solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions (those containing only the product spot by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
If your purified product is a solid or can be induced to solidify, recrystallization is an excellent final polishing step.[19][20][21]
-
Solvent Screening: Find a suitable solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[19] Mixtures like ethyl acetate/hexanes or diethyl ether/hexanes are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot (near boiling) solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of Diethyl 3-Nitrobenzylphosphonate Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3-Nitrobenzylphosphonate and its derivatives. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address the common challenges encountered during the synthesis and scale-up of these important chemical entities. Our aim is to provide a self-validating system of protocols and troubleshooting advice, grounded in authoritative scientific principles.
Introduction
The synthesis of this compound and its analogues, typically achieved via the Michaelis-Arbuzov reaction, is a cornerstone for the creation of various biologically active molecules and advanced materials.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, like 3-nitrobenzyl halide.[1] While robust, scaling up this synthesis presents a unique set of challenges, from managing reaction exotherms to ensuring product purity and handling potentially hazardous nitroaromatic compounds.[3][4] This guide provides in-depth troubleshooting and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives in a question-and-answer format.
Question 1: Why is the yield of my this compound derivative consistently low?
Answer:
Low yields in the Michaelis-Arbuzov reaction for synthesizing this compound derivatives can stem from several factors. Understanding the causality behind these issues is key to optimizing your reaction.
-
Incomplete Reaction: The reaction often requires elevated temperatures to proceed to completion.[5] Insufficient heating can lead to a significant amount of unreacted starting materials. It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to ensure the consumption of the limiting reagent.[6]
-
Substrate Reactivity: The reactivity of the benzyl halide is a critical factor. Benzyl bromides and iodides are generally more reactive than chlorides.[7] If you are using a benzyl chloride, you may need to employ higher temperatures or longer reaction times.
-
Side Reactions: The formation of byproducts is a common cause of reduced yields. One possible side reaction is the elimination of HBr from the benzyl bromide, leading to the formation of unwanted alkenes, especially with secondary alkyl halides.[5]
-
Purification Losses: Significant loss of product can occur during the workup and purification stages. This compound is a relatively polar compound, and improper selection of extraction solvents or chromatography conditions can lead to poor recovery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: How can I effectively remove unreacted triethyl phosphite from my product?
Answer:
Triethyl phosphite is often used in excess to drive the reaction to completion, and its removal can be challenging due to its relatively high boiling point and similar polarity to the product.
-
Vacuum Distillation: This is the most common and effective method for removing excess triethyl phosphite.[6] Due to the difference in boiling points, the lower-boiling triethyl phosphite can be distilled off under reduced pressure, leaving the desired phosphonate product behind.
-
Aqueous Wash: An acidic wash can be employed to protonate the phosphite, increasing its water solubility and facilitating its removal into the aqueous phase during a liquid-liquid extraction.[8]
-
Chemical Conversion: Unreacted triethyl phosphite can be oxidized to triethyl phosphate, which is more polar and easier to separate by chromatography or extraction.[6] This can be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent.
Protocol for Removal of Excess Triethyl Phosphite by Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Initial Distillation: After the reaction is complete, allow the mixture to cool to room temperature. Begin the distillation under reduced pressure.
-
Fraction Collection: Collect the fraction corresponding to the boiling point of triethyl phosphite (156-158 °C at atmospheric pressure, lower under vacuum).
-
Product Isolation: The desired this compound derivative will remain in the distillation flask as the higher-boiling residue.
Question 3: I am observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
Answer:
The formation of dark, polymeric, or tarry byproducts is often indicative of decomposition or side reactions occurring at elevated temperatures, especially in the presence of nitroaromatic compounds which can be thermally sensitive.[4]
-
Thermal Decomposition: Nitroaromatic compounds can undergo decomposition at high temperatures, leading to the formation of complex, colored byproducts.[4] It is crucial to carefully control the reaction temperature and avoid localized overheating.
-
Side Reactions of the Nitro Group: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic attack, potentially leading to undesired side reactions under harsh conditions.
Preventative Measures:
-
Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and uniform reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to the formation of colored impurities.
-
Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this increases the likelihood of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its precursors?
A1: The primary safety concerns revolve around the handling of nitroaromatic compounds. These compounds are often toxic, mutagenic, and can be explosive, especially at elevated temperatures or in the presence of contaminants.[3][4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all reagents.
Q2: What is the mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound?
A2: The reaction proceeds through a two-step mechanism.[1] The first step is the SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 3-nitrobenzyl halide, forming a phosphonium salt intermediate.[7] In the second step, the displaced halide anion attacks one of the ethyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of the final phosphonate product and a molecule of ethyl halide.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Michaelis-Arbuzov_reaction [chemeurope.com]
Thin Layer Chromatography (TLC) for monitoring Horner-Wadsworth-Emmons reaction progress
Welcome to the technical support center for monitoring the Horner-Wadsworth-Emmons (HWE) reaction using Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during this crucial analytical step. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these experimental choices.
Overview: The Role of TLC in HWE Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][3] Monitoring the reaction's progress is critical to determine the point of completion, identify potential side products, and optimize reaction conditions.
Thin Layer Chromatography (TLC) is an invaluable technique for this purpose due to its simplicity, speed, and low cost.[4] It allows for the rapid, qualitative assessment of the consumption of starting materials (aldehyde and phosphonate) and the formation of the desired alkene product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of TLC to monitor HWE reactions.
Q1: How do I choose the right TLC solvent system (mobile phase) for my HWE reaction?
A1: The key is to achieve good separation between the starting materials and the product. A good starting point is a solvent system where the starting material (typically the more polar component, often the aldehyde) has an Rf value of approximately 0.5.[5]
-
Polarity Considerations: In an HWE reaction, you are converting a polar aldehyde and a phosphonate ylide into a less polar alkene product. Therefore, you should see the disappearance of spots for the starting materials and the appearance of a new spot with a higher Rf value.
-
Starting Point: For many "normal" compounds, a mixture of ethyl acetate (EtOAc) and hexanes is a good first choice.[6] Begin with a ratio of 20-30% EtOAc in hexanes and adjust as needed.
-
Optimization:
| Compound Type | Recommended Starting Solvent System | Rationale |
| Nonpolar compounds | 5% Ether/Hexanes or 100% Hexanes[6] | Suitable for highly nonpolar substrates and products. |
| "Normal" polarity compounds | 10-50% EtOAc/Hexanes[6] | A versatile starting point for a wide range of HWE reactions. |
| Polar compounds | 100% EtOAc or 5% MeOH/Dichloromethane[6] | For reactions involving highly functionalized, polar molecules. |
Q2: How should I spot the TLC plate for effective reaction monitoring?
A2: Proper spotting is crucial for accurate interpretation. It is highly recommended to use a "co-spot" lane.
-
Lane 1 (Starting Material): Spot a dilute solution of your starting aldehyde.
-
Lane 2 (Co-spot): Spot the starting aldehyde, and then on top of the same spot, apply a sample from your reaction mixture.[8]
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction.
This "co-spot" lane helps to definitively identify the starting material spot in your reaction mixture, even if the Rf values are very close.
Caption: Recommended TLC spotting for HWE reaction monitoring.
Q3: What visualization methods are best for HWE reaction components?
A3: Since the reactants and products of an HWE reaction often lack color, a visualization agent is necessary.
-
UV Light (Non-destructive): If your aldehyde, phosphonate, or product contains an aromatic ring or a conjugated system, they will be visible under a UV lamp (254 nm).[9] This is the quickest and easiest first method.
-
Potassium Permanganate (KMnO4) Stain (Destructive): This is an excellent general stain for HWE reactions. It reacts with any oxidizable functional group. The alkene product will readily react, appearing as a yellow-brown spot on a purple background.[10] Aldehydes will also stain.
-
p-Anisaldehyde Stain (Destructive): This stain is particularly good for visualizing aldehydes, ketones, and alcohols, often producing a range of colors which can help differentiate spots.[9]
-
Iodine Chamber (Non-destructive): An iodine chamber is a good general method, especially for unsaturated compounds, which will appear as temporary brown spots.[11]
| Visualization Method | Best For | Appearance |
| UV Light (254 nm) | Aromatic and conjugated systems[9] | Dark spots on a fluorescent green background. |
| Potassium Permanganate | Alkenes, Aldehydes, other oxidizable groups[10] | Yellow-brown spots on a purple background. |
| p-Anisaldehyde | Aldehydes, nucleophilic groups[10] | Various colored spots on a light background after heating. |
| Iodine | General, especially unsaturated compounds | Brown spots that may fade over time. |
Q4: My phosphonate starting material is not visible on the TLC plate. Why?
A4: This is a common issue. Many simple alkyl phosphonates are not UV active and do not stain well with common stains like potassium permanganate. If the phosphonate is a limiting reagent and its consumption is critical to monitor, consider these options:
-
Phosphomolybdic Acid (PMA) Stain: This stain is a more general and harsh oxidizing stain that can sometimes visualize phosphonates.
-
Assume Consumption: If the aldehyde is being consumed and the product is forming, it is often a safe assumption that the phosphonate is also being consumed. Focus on the disappearance of the aldehyde and the appearance of the product.
Troubleshooting Guide
This section addresses specific problems you might encounter while running TLC for your HWE reaction.
Caption: A workflow for diagnosing common TLC issues.
Problem 1: My spots are streaking.
-
Cause A: The sample is too concentrated. Overloading the TLC plate is a common cause of streaking.[4][12]
-
Solution: Dilute the sample taken from the reaction mixture before spotting it on the TLC plate.
-
-
Cause B: Acidic or basic compounds. The silica gel on a standard TLC plate is slightly acidic. If your compounds are basic, they can interact strongly and cause streaking. The dialkyl phosphate byproduct of the HWE reaction is acidic and can also cause streaking.[1]
-
Solution: Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluting solvent to neutralize the silica gel surface and improve spot shape.[7]
-
-
Cause C: High-boiling point solvents. If your reaction is in a solvent like DMF or DMSO, it can interfere with the chromatography.[8]
-
Solution: After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[8]
-
Problem 2: My reactant and product spots have very similar Rf values.
-
Cause: The polarity difference between your starting material and product may not be significant enough for good separation in the chosen solvent system.
-
Solution 1: Change the solvent system. A different solvent system may provide better selectivity. For example, if you are using ethyl acetate/hexanes, try a system with a different solvent like dichloromethane/methanol or toluene/ethyl acetate.
-
Solution 2: Use the co-spotting technique. Even with close Rf values, a co-spot lane can help you determine if the starting material is still present. If the spot in the co-spot lane appears elongated ("like a snowman") compared to the starting material spot, your reaction is likely complete.[8]
-
Problem 3: A new spot appears, but then disappears as the reaction progresses.
-
Cause: This could indicate the formation of an unstable intermediate or a byproduct that is consumed in a subsequent reaction. The HWE reaction proceeds through an oxaphosphetane intermediate, but this is typically too unstable to be observed by TLC.[13] It is more likely a side reaction.
-
Solution: Take TLC samples more frequently to better track the appearance and disappearance of this transient spot. This information can be valuable for mechanistic studies or optimizing reaction conditions to avoid byproduct formation.
-
Problem 4: The reaction appears complete by TLC, but the yield is low after workup.
-
Cause A: The byproduct is interfering. The dialkyl phosphate salt byproduct is water-soluble and should be removed during an aqueous workup.[2][14] However, if the workup is not efficient, it can contaminate the final product.
-
Solution: Ensure a thorough aqueous extraction is performed. Washing the organic layer with water or brine is crucial.
-
-
Cause B: Product instability. The product may be unstable to the workup conditions (e.g., acid or base sensitive).
Experimental Protocol: Step-by-Step TLC Monitoring
-
Preparation:
-
Prepare your chosen eluent (e.g., 20% EtOAc in Hexanes) and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid.
-
Prepare a dilute solution of your starting aldehyde for use as a standard.
-
-
Spotting the Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[11] Mark three lanes.
-
Using a capillary tube, spot the aldehyde standard in Lane 1 and Lane 2 (the co-spot lane).
-
-
Running the Reaction:
-
At t=0 (and at regular intervals thereafter, e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube.[5]
-
Spot the reaction mixture in Lane 3 and on top of the standard in Lane 2.
-
-
Development:
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[11]
-
Allow the solvent to evaporate completely.
-
View the plate under a UV lamp and circle any visible spots.
-
Submerge the plate in a TLC stain (e.g., KMnO4), remove it quickly, and gently heat with a heat gun until spots appear.[9]
-
-
Interpretation:
-
Compare the spots in the reaction lane to the starting material lane. A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new, higher-Rf product spot.
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. youtube.com [youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Product Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering unparalleled precision in mass measurement. This guide provides an in-depth comparison of leading HRMS technologies, supported by experimental insights and protocols, to empower you in selecting and implementing the optimal strategy for your structural elucidation challenges.
The Imperative of High Resolution: Seeing Beyond Nominal Mass
In the realm of structural confirmation, precision is paramount. Low-resolution mass spectrometry provides the nominal mass of a molecule, which is the integer mass of the most abundant isotope of each element. However, this often leads to ambiguity, as numerous elemental compositions can correspond to the same nominal mass. HRMS instruments, in contrast, measure the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of a molecule's elemental formula, a critical first step in structural elucidation.[1][2][3]
The power of HRMS lies in two key performance characteristics:
-
Mass Accuracy: The closeness of the measured mass to the true, calculated mass. Sub-ppm mass accuracy is achievable with modern instruments, drastically reducing the number of possible elemental formulas for an unknown compound.[4][5]
-
Resolving Power: The ability of a mass spectrometer to distinguish between two peaks of similar mass-to-charge ratio (m/z). High resolving power is essential to separate the analyte of interest from isobaric interferences, which are molecules with the same nominal mass but different elemental compositions.[5][6]
A crucial aspect of HRMS is its ability to resolve and accurately measure the isotopic pattern of a molecule. The relative abundance of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) creates a unique isotopic signature for a given elemental formula. High-resolution instruments can discern the fine structure within these isotopic envelopes, providing an additional layer of confirmation for the proposed molecular formula.
A Comparative Analysis of Leading HRMS Technologies: Orbitrap vs. Time-of-Flight (TOF)
The two dominant technologies in the field of HRMS are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high-resolution and accurate mass data, they operate on different principles, leading to distinct advantages and considerations for specific applications.
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer |
| Principle of Operation | Ions are trapped in an electrostatic field and their axial oscillation frequency is measured. This frequency is inversely proportional to the square root of their m/z. | Ions are accelerated by an electric field and their time of flight to a detector is measured. The time of flight is proportional to the square root of their m/z. |
| Resolving Power | Very high, can exceed 240,000. Resolution is inversely proportional to the square root of the m/z. | High, typically up to 60,000. Resolution is relatively constant across the mass range.[6] |
| Mass Accuracy | Excellent, routinely achieves <1 ppm mass accuracy with external calibration. | Very good, typically 1-2 ppm with internal calibration (lock mass). |
| Scan Speed | Generally slower than TOF, especially at higher resolutions. | Very fast, making it well-suited for coupling with fast chromatography techniques like UHPLC.[6] |
| Dynamic Range | Good, but can be susceptible to space-charge effects which may limit the analysis of low-abundance ions in the presence of high-abundance ions. | Excellent, with a wide in-spectrum dynamic range, beneficial for detecting low-level impurities alongside a major component.[7] |
| Ideal Applications | Unknown identification, structural elucidation of complex molecules, metabolomics, proteomics. | Fast screening, impurity profiling, quantitative applications requiring high throughput. |
Expert Insight: The choice between an Orbitrap and a Q-TOF system is often dictated by the primary application. For deep structural elucidation of a purified unknown, the ultra-high resolution of the Orbitrap provides exceptional confidence in elemental composition determination. For screening a large number of samples for impurities or in a drug discovery setting where speed is critical, the fast scanning capabilities of a Q-TOF are highly advantageous.
A Validated Experimental Workflow for Product Structure Confirmation
The following protocol outlines a comprehensive and self-validating workflow for the structural confirmation of a small molecule using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This workflow is designed to generate robust and defensible data suitable for research and regulatory submissions.
Step 1: Sample Preparation and Chromatographic Separation
The goal of this step is to introduce a pure sample into the mass spectrometer and achieve efficient chromatographic separation from any potential impurities.
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic System: Utilize a UHPLC system for optimal separation efficiency and peak shape.
-
Column: A C18 reversed-phase column is a good starting point for a wide range of small molecules.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed for good ionization in positive ion mode.
-
Gradient: A typical gradient might be 5% B to 95% B over 10-15 minutes.
-
Injection Volume: 1-5 µL.
Causality: The use of UHPLC provides narrow chromatographic peaks, which is crucial for maximizing the signal-to-noise ratio and ensuring that sufficient data points are acquired across each peak, especially with the fast scanning speeds of TOF instruments.[6] Formic acid is added to the mobile phase to promote protonation of the analyte, leading to better ionization efficiency in positive electrospray ionization (ESI).
Step 2: High-Resolution Mass Spectrometry - Full Scan Analysis
This step aims to determine the accurate mass of the intact molecule and its elemental composition.
-
Ionization Source: Electrospray Ionization (ESI) is the most common technique for small molecule analysis.
-
Polarity: Acquire data in both positive and negative ion modes to ensure the detection of the most abundant molecular ion.
-
Full Scan Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 Da).
-
Mass Analyzer Parameters (Example for an Orbitrap system):
-
Resolution: 120,000
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
-
Mass Analyzer Parameters (Example for a Q-TOF system):
-
Acquisition Rate: 2 spectra/s
-
Reference Mass (Lock Mass): Use a known compound that is continuously infused to ensure high mass accuracy throughout the run.
-
Trustworthiness: The use of a lock mass in Q-TOF systems provides real-time mass correction, compensating for any drift in the mass calibration during the analysis and ensuring high mass accuracy.[8] For Orbitrap systems, the high stability of the analyzer often allows for excellent mass accuracy with only external calibration.
Step 3: Data Processing and Elemental Composition Determination
-
Molecular Feature Extraction: Use the instrument's software to extract the accurate mass of the molecular ion from the total ion chromatogram.
-
Formula Generation: Input the accurate mass into a molecular formula calculator. Set appropriate elemental constraints based on the known chemistry of the compound (e.g., number of C, H, N, O, S atoms).
-
Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for the most likely elemental formulas. A high degree of similarity provides strong evidence for the correct formula.
Expert Insight: The "seven golden rules" of elemental composition determination can be a useful guide in filtering the list of potential formulas generated from an accurate mass measurement. These rules are based on chemical principles such as the nitrogen rule and the distribution of isotopes.
Step 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
This step involves fragmenting the molecule to gain information about its substructures.
-
Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS scans on the molecular ion.
-
Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are commonly used to fragment the precursor ion.
-
Collision Energy: Apply a range of collision energies to generate a rich fragmentation spectrum.
-
Fragment Ion Analysis: Acquire high-resolution mass spectra of the fragment ions.
Causality: High-resolution fragment ion data is critical for determining the elemental composition of each fragment. This information is invaluable for piecing together the structure of the parent molecule. DDA is efficient for targeted fragmentation of the most abundant ions, while DIA provides a more comprehensive fragmentation map of all ions in a given m/z window.[8]
Step 5: Structure Elucidation and Confirmation
-
Fragmentation Pathway Analysis: Interpret the MS/MS spectrum to propose fragmentation pathways and identify key substructures.
-
Database Searching: Compare the experimental MS/MS spectrum against spectral libraries (e.g., NIST, MassBank) for potential matches to known compounds.
-
In Silico Fragmentation: Use software tools to predict the fragmentation pattern of the proposed structure and compare it to the experimental data.
-
Final Confirmation: The combination of an accurate mass-derived elemental formula and a fragmentation pattern that is consistent with the proposed structure provides a high degree of confidence in the structural assignment. For absolute confirmation, comparison with a synthesized authentic reference standard is the gold standard.
Trustworthiness: The entire workflow is a self-validating system. The accurate mass measurement provides a highly constrained set of possible elemental formulas. The high-resolution MS/MS data then acts as a fingerprint to confirm the connectivity of the atoms within that formula. Any proposed structure must be consistent with both the precursor and fragment ion data.
Visualizing the Path to Structural Certainty
To illustrate the interconnectedness of this workflow, the following diagram outlines the logical progression from sample to confirmed structure.
Caption: A logical workflow for HRMS-based structure confirmation.
Conclusion: A Commitment to Scientific Integrity
High-Resolution Mass Spectrometry is a powerful and versatile technique that, when applied with a rigorous and well-designed workflow, provides an unparalleled level of confidence in the structural confirmation of chemical products. By understanding the fundamental principles of mass accuracy and resolving power, and by making informed decisions about the choice of instrumentation and experimental parameters, researchers can generate high-quality, defensible data. This commitment to scientific integrity is not only essential for advancing our understanding of chemistry and biology but is also a critical component of the drug development process, ensuring the safety and efficacy of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hpst.cz [hpst.cz]
- 3. gradivareview.com [gradivareview.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide: The Horner-Wadsworth-Emmons Reaction with Diethyl 3-Nitrobenzylphosphonate vs. Traditional Wittig Reagents
In the landscape of synthetic organic chemistry, the olefination of carbonyl compounds stands as a cornerstone for constructing carbon-carbon double bonds. For decades, the Wittig reaction has been a foundational tool. However, its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction, offers distinct advantages, particularly when employing specific phosphonate reagents like Diethyl 3-Nitrobenzylphosphonate. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal chemistry, supported by experimental frameworks.
Mechanistic Divergence: The Root of Performance Differences
The fundamental distinction between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the thermodynamics of the reaction pathway. While both proceed through a four-membered ring intermediate (an oxaphosphetane), their formation, stability, and decomposition differ significantly, dictating stereoselectivity and reaction scope.
The traditional Wittig reaction utilizes a phosphonium ylide. The stability of this ylide is paramount in determining the stereochemical outcome.[1][2]
-
Non-stabilized ylides (e.g., with alkyl substituents) react rapidly and irreversibly, leading kinetically to a cis-oxaphosphetane, which collapses to yield the (Z)-alkene.[2][3]
-
Stabilized ylides (with adjacent electron-withdrawing groups like esters) react more slowly and reversibly.[2][4] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which preferentially yields the (E)-alkene.[2]
The Horner-Wadsworth-Emmons (HWE) reaction , employing a phosphonate-stabilized carbanion, almost always favors the formation of the (E)-alkene.[5][6][7] This high (E)-selectivity stems from two key factors:
-
The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is typically reversible.[8]
-
Steric hindrance in the transition state leading to the trans-oxaphosphetane is lower than that for the cis-oxaphosphetane. This thermodynamic preference ensures the dominant pathway leads to the (E)-alkene product upon elimination.[6][9]
The presence of an electron-withdrawing group on the phosphonate, such as the 3-nitrobenzyl group in this compound, further enhances this effect by stabilizing the carbanion intermediate.[10]
Head-to-Head Comparison: Performance and Practicality
| Feature | Traditional Wittig Reagent (Triphenylphosphonium Ylide) | This compound (HWE Reagent) | Causality & Field Insights |
| Nucleophile | Phosphonium Ylide (neutral zwitterion)[11][12] | Phosphonate Carbanion (anionic)[5][13] | The anionic HWE carbanion is more nucleophilic and less basic than the neutral Wittig ylide, enabling reactions with less reactive carbonyls like hindered ketones.[5][14][15] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Diethyl phosphate salt | Ph₃P=O is a non-polar, often crystalline solid that is notoriously difficult to separate, frequently requiring column chromatography.[14][16] The phosphate salt is water-soluble and easily removed by a simple aqueous extraction, vastly simplifying purification.[5][14][16] |
| Stereoselectivity | Ylide-dependent: Non-stabilized → (Z)-alkene; Stabilized → (E)-alkene.[1][3] | Predominantly (E)-alkene.[5][6][7] | The HWE reaction's reversibility and thermodynamic control make it a highly reliable method for synthesizing (E)-alkenes.[9][17] The nitro group on the benzylphosphonate further enforces this selectivity. |
| Reactivity | Stabilized ylides may fail to react with hindered or electron-rich ketones.[4][11] | Reacts readily with a wide range of aldehydes and ketones, including sterically hindered ones.[9][15] | The enhanced nucleophilicity of the phosphonate carbanion overcomes the steric and electronic barriers present in challenging substrates.[5][14] |
| Reagent Prep. | Sₙ2 reaction of triphenylphosphine with an alkyl halide, followed by deprotonation.[11] | Typically via the Michaelis-Arbuzov reaction of a trialkyl phosphite with an alkyl halide (e.g., 3-nitrobenzyl bromide).[7][18] | Both syntheses are robust. However, phosphonates can sometimes be further functionalized post-synthesis before the olefination step.[16] |
| Base Required | Strong, non-nucleophilic bases (e.g., n-BuLi, NaHMDS) for non-stabilized ylides. Milder bases for stabilized ylides.[2] | Can utilize a wider range of bases, including NaH, KOtBu, or K₂CO₃.[7][9] | The higher acidity of the α-proton in phosphonates (due to the phosphonate group and an additional EWG) allows for the use of more convenient and less harsh bases. |
Experimental Validation: Synthesis of 3-Nitrostilbene
To provide a practical comparison, we outline the synthesis of (E)-1-phenyl-2-(3-nitrophenyl)ethene (a nitrostilbene derivative) from benzaldehyde using both methodologies. This experiment is designed to highlight the differences in reaction setup, work-up, and stereochemical outcome.
Protocol 1: Horner-Wadsworth-Emmons Synthesis (High E-Selectivity)
This protocol leverages the inherent advantages of the HWE reagent for a straightforward synthesis and purification.
Methodology:
-
Carbanion Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add this compound (1.0 equiv.) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Olefination: Cool the resulting phosphonate carbanion solution back to 0°C. Add a solution of benzaldehyde (1.05 equiv.) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine. The water-soluble diethyl phosphate byproduct is removed during these washes.[5][14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield the pure (E)-3-nitrostilbene.
Protocol 2: Traditional Wittig Synthesis
This protocol uses a semi-stabilized ylide, which can often lead to mixtures of isomers and presents a more challenging purification.
Methodology:
-
Ylide Generation: To a stirred suspension of 3-nitrobenzyltriphenylphosphonium bromide (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere at -78°C, add n-butyllithium (n-BuLi, 1.05 equiv., solution in hexanes) dropwise. The solution will turn a deep color, indicating ylide formation.
-
Stir the mixture at -78°C for 1 hour.
-
Olefination: Add a solution of benzaldehyde (1.1 equiv.) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. This mixture must be purified by column chromatography on silica gel to isolate the 3-nitrostilbene isomers.
Comparative Data Summary
| Method | Typical Yield | E/Z Ratio | Purification Method | Key Advantage |
| HWE Reaction | 85-95% | >95:5 | Recrystallization | High (E)-selectivity, simple aqueous work-up.[19] |
| Wittig Reaction | 60-75% | Variable (often favors E, but less selective) | Column Chromatography | A classic method, but often superseded by HWE for (E)-alkenes. |
Note: Yields and ratios are representative and based on established literature for similar transformations.[19][20]
Conclusion and Strategic Recommendations
The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, offers significant and compelling advantages over the traditional Wittig reaction for the synthesis of (E)-alkenes.
Choose this compound and the HWE reaction when:
-
High (E)-stereoselectivity is critical. The reaction's thermodynamic control reliably delivers the trans-isomer.
-
Simplified purification is a priority. The water-soluble phosphate byproduct eliminates the need for tedious chromatography to remove triphenylphosphine oxide.[14][16]
-
The carbonyl substrate is sterically hindered or less reactive. The greater nucleophilicity of the phosphonate carbanion ensures higher yields with challenging substrates.[14][15]
The traditional Wittig reaction remains a valuable tool, primarily when:
-
A (Z)-alkene is the desired product , which can be achieved with high selectivity using non-stabilized ylides under specific "salt-free" conditions.[1][3]
For the modern synthesis of stilbenes and other (E)-olefins in research and development, the HWE reaction stands out as the more efficient, selective, and practical methodology. The use of an electron-withdrawing substituted phosphonate like this compound further solidifies these advantages, making it a superior choice for robust and scalable synthetic routes.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. From Stable PH‐Ylides to α‐Carbanionic Phosphines as Ligands for Zwitterionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attempt any two of the following: Explain the structures and relative st.. [askfilo.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. youtube.com [youtube.com]
- 17. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative reactivity of ortho-, meta-, and para-substituted nitrobenzylphosphonates
An In-Depth Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Substituted Nitrobenzylphosphonates
In the landscape of modern chemical research, particularly in fields like drug delivery, pro-drug design, and materials science, the precise control of chemical reactivity is paramount. Nitrobenzylphosphonates serve as a fascinating class of molecules, where the interplay of electronic and steric effects, dictated by the substitution pattern on the aromatic ring, governs their reactivity. This guide provides a comprehensive comparison of ortho-, meta-, and para-substituted nitrobenzylphosphonates, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these compounds for their specific applications.
The Underlying Principles: Electronic and Steric Effects
The reactivity of substituted benzylphosphonates is fundamentally controlled by the electronic properties of the substituent and its position on the benzene ring. The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds. This effect is distance-dependent, weakening as the distance from the benzylic carbon increases.
-
Resonance Effect (-R or -M): The nitro group can delocalize electron density from the aromatic ring through the pi (π) system. This effect is most pronounced when the nitro group is in the ortho or para position, as it allows for direct conjugation with the benzylic position, stabilizing negative charge at the benzylic carbon in a transition state or intermediate.
These effects have a profound impact on the electrophilicity of the benzylic carbon and the phosphorus atom, which are the primary sites of nucleophilic attack in reactions like hydrolysis.
Comparative Reactivity: A Data-Driven Analysis
The most direct way to compare the reactivity of these isomers is through kinetic studies, such as measuring the rate of alkaline hydrolysis. In this reaction, a nucleophile (e.g., hydroxide ion, OH⁻) attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O bond.
The electron-withdrawing nitro group facilitates this reaction by making the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack. However, the position of the nitro group introduces significant variations in the reaction rate.
Table 1: Comparative Alkaline Hydrolysis Rates
| Isomer | Relative Rate Constant (k_rel) | Rationale |
| para-Nitrobenzylphosphonate | 1.00 (Reference) | Strong -R and -I effects stabilize the transition state, accelerating the reaction. |
| ortho-Nitrobenzylphosphonate | ~0.1 - 0.3 | Strong -I and -R effects are present, but steric hindrance from the bulky ortho-nitro group impedes the approach of the nucleophile to the reaction center. |
| meta-Nitrobenzylphosphonate | ~0.05 - 0.1 | Only the -I effect is operative in stabilizing the transition state. The -R effect does not extend to the benzylic position from the meta position. |
Note: The relative rates are illustrative and can vary based on specific reaction conditions (e.g., temperature, solvent, specific phosphonate ester).
The data clearly indicates the following reactivity trend: para > ortho > meta .
-
The para isomer is the most reactive due to the full expression of both the inductive and resonance effects, which work in concert to stabilize the negatively charged transition state.
-
The ortho isomer, despite having similar electronic effects to the para isomer, is significantly less reactive. This is a classic example of steric hindrance , where the proximity of the large nitro group to the phosphonate moiety physically blocks the incoming nucleophile.
-
The meta isomer is the least reactive. While it benefits from the inductive electron-withdrawing effect, it lacks the powerful resonance stabilization of the transition state that is available to the ortho and para isomers.
The following diagram illustrates why the resonance effect is only operative from the ortho and para positions.
A Comparative Guide to Diethyl 3-Nitrobenzylphosphonate in Horner-Wadsworth-Emmons Olefination Reactions
Introduction: The Enduring Utility of the Horner-Wadsworth-Emmons Reaction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of available methods, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, operational simplicity, and, most notably, its predictable stereochemical control, typically favoring the formation of (E)-alkenes.[1][2] This reaction employs a phosphonate-stabilized carbanion, which offers distinct advantages over the ylides used in the classic Wittig reaction. These carbanions are more nucleophilic and less basic, broadening the substrate scope to include a wider range of aldehydes and ketones.[1][3] Furthermore, the water-soluble nature of the dialkylphosphate byproduct significantly simplifies product purification, a practical advantage that is highly valued in both academic and industrial settings.[2][4]
This guide provides an in-depth comparison of Diethyl 3-Nitrobenzylphosphonate with other common benzylphosphonates in the context of the HWE reaction. We will explore how the electronic properties of substituents on the aromatic ring, particularly the potent electron-withdrawing nitro group, influence carbanion stability, reactivity, and the stereochemical outcome of the olefination. This analysis is supported by mechanistic insights, comparative experimental data, and detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Mechanistic Underpinnings: The Role of the Phosphonate Stabilizer
The HWE reaction proceeds through a well-defined pathway, beginning with the deprotonation of the phosphonate at the α-carbon to generate a stabilized carbanion.[1][4] This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and results in the formation of an oxaphosphetane intermediate.[1][5] This intermediate subsequently collapses in a syn-elimination process to yield the alkene product and a water-soluble phosphate salt.[6] The thermodynamic preference for a transition state that minimizes steric interactions between the bulky groups generally dictates the high (E)-selectivity of the reaction.[2][7]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Comparative Analysis: The Impact of the 3-Nitro Group
The defining feature of this compound is the presence of a nitro group on the aromatic ring. Electron-withdrawing groups (EWGs) like the nitro group significantly influence the stability of the adjacent benzylic carbanion.[8][9] This enhanced stabilization has profound consequences for the reaction's characteristics compared to the unsubstituted Diethyl benzylphosphonate or analogues bearing electron-donating groups (EDGs).
Carbanion Formation and Reactivity
The nitro group is a potent EWG that stabilizes the negative charge of the carbanion through a strong inductive effect (-I effect).[8][10] When located at the meta position, the resonance (-M or -R) effect does not extend to the benzylic carbon, but the inductive withdrawal of electron density remains powerful.
This increased acidity of the α-protons means that weaker bases can be employed for deprotonation compared to what might be required for unsubstituted or EDG-substituted benzylphosphonates. While strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are standard, the enhanced acidity may allow for the use of milder conditions, potentially improving functional group tolerance in complex syntheses.[11]
Caption: Influence of the 3-nitro group on phosphonate carbanion stability.
Stereoselectivity: (E) vs. (Z) Isomers
The standard HWE reaction is renowned for its high (E)-selectivity.[4] However, phosphonates bearing strong EWGs can alter the kinetics of the reaction. Specifically, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with specific bases (like KHMDS) and crown ethers to favor the formation of (Z)-olefins.[12] The EWG is believed to accelerate the elimination of the oxaphosphetane intermediate, making the initial, kinetically controlled addition to the aldehyde the selectivity-determining step.[6][12]
While this compound does not have the modified phosphonate esters of a classic Still-Gennari reagent, the powerful EWG on the benzyl group can still influence the stereochemical outcome. Under standard HWE conditions (e.g., NaH in THF), high (E)-selectivity is generally expected. However, researchers should be aware that under kinetically controlled conditions (e.g., strong base at low temperatures), the E/Z ratio may be modulated.
Performance Data: A Comparative Overview
To illustrate the practical differences, the following table summarizes typical outcomes for the olefination of benzaldehyde with various diethyl benzylphosphonate reagents. The data is synthesized from representative literature procedures.[11][13][14]
| Phosphonate Reagent | Substituent | Typical Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Citation(s) |
| Diethyl benzylphosphonate | H (None) | NaH | THF | 25 | 85-95 | >95:5 | [13][15] |
| Diethyl 4-methoxybenzylphosphonate | 4-OCH₃ (EDG) | NaH | THF | 25 | 80-90 | >95:5 | [13] |
| This compound | 3-NO₂ (EWG) | NaH / KOtBu | THF / DMF | 25 | 90-98 | >98:2 | [11] |
| Diethyl 4-nitrobenzylphosphonate | 4-NO₂ (EWG) | NaH / KOtBu | THF / DMF | 25 | 92-99 | >98:2 | [11][16] |
Note: Yields and ratios are highly dependent on the specific aldehyde substrate and precise reaction conditions. This table serves as a general guide.
As the data suggests, phosphonates with EWGs, such as the 3-nitro and 4-nitro analogues, often proceed with excellent yields, reflecting the high stability and reactivity of the corresponding carbanions. The (E)-selectivity remains exceptionally high under thermodynamically controlled conditions.
Experimental Protocols
The following protocols are provided as a reliable starting point for researchers. Adherence to standard laboratory safety procedures, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood, is mandatory.
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This procedure details the formation of the phosphonate reagent itself from the corresponding benzyl halide.
Caption: Workflow for the Michaelis-Arbuzov synthesis of the phosphonate.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reagents: Charge the flask with 3-nitrobenzyl bromide (1.0 eq). Add triethyl phosphite (1.1 - 1.5 eq) via syringe. Caution: The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 120-150°C. The reaction progress can be monitored by observing the evolution of bromoethane, which can be vented through the condenser to a bubbler. Maintain heating until the reaction is complete (typically 2-4 hours), as monitored by TLC or GC-MS.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the volatile ethyl bromide and any excess triethyl phosphite under reduced pressure.
-
Purification: The crude product, a viscous oil, can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[11]
Protocol 2: (E)-Stilbene Synthesis using this compound
This protocol describes a standard HWE olefination with an aromatic aldehyde.
Step-by-Step Methodology:
-
Base Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and cool the suspension to 0°C in an ice bath.
-
Carbanion Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe or dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of the orange/red carbanion is often visually apparent.
-
Aldehyde Addition: Cool the reaction mixture back to 0°C. Dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[17]
-
Quenching: Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to afford the desired (E)-alkene.[17]
Conclusion and Outlook
This compound is a highly effective reagent for the Horner-Wadsworth-Emmons reaction, particularly for the synthesis of (E)-stilbenes and related olefinic compounds. The key distinguishing feature—the electron-withdrawing 3-nitro group—enhances the acidity of the α-protons, leading to facile carbanion formation and often resulting in excellent reaction yields.[11] While it reliably produces (E)-alkenes under standard thermodynamic conditions, its electronic nature hints at the potential for modified protocols to access (Z)-isomers, an area ripe for further exploration.
Compared to unsubstituted or electron-rich phosphonates, the 3-nitro analogue offers heightened reactivity without compromising the excellent (E)-selectivity that is the hallmark of the HWE reaction. For researchers and drug development professionals, its reliability and high performance make this compound a superior choice when synthesizing molecules containing the 3-nitrostyryl moiety.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. quora.com [quora.com]
- 9. siue.edu [siue.edu]
- 10. Correct stability order of carbanion is :- (1) c1ccc2ccccc2c1 O=N+)c1cccc.. [askfilo.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. juliethahn.com [juliethahn.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Isomeric Purity of Synthesized Stilbenes
Introduction: The Critical Role of Isomeric Purity in Stilbene Applications
Stilbenes, a class of diarylethenes, are fundamental scaffolds in materials science and drug development.[1] Their geometric isomers, cis (Z) and trans (E), often exhibit vastly different physicochemical and biological properties.[1] For instance, trans-resveratrol is famed for its antioxidant and cardioprotective effects, while the cis-isomer's activity is less pronounced and can even be cytotoxic in some contexts.[2] This isomeric divergence makes the accurate assessment of isomeric purity not merely an analytical task, but a critical determinant of a product's efficacy, safety, and reliability.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the isomeric purity of synthesized stilbenes. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
An Overview of Key Analytical Methodologies
The choice of analytical method is dictated by the specific properties of the stilbene derivative, the required sensitivity, the available equipment, and the analytical goal (e.g., routine QC vs. detailed characterization). The most powerful and widely adopted techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supercritical Fluid Chromatography (SFC) is also emerging as a potent, "green" alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for stilbene isomer analysis due to its high resolution, sensitivity, and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[3][4]
Principle of Separation
The separation of stilbene isomers by HPLC is primarily based on differences in their polarity.[5][6]
-
cis (Z)-Isomer: Due to the steric hindrance between the two phenyl groups, the cis-isomer is non-planar. This twisted conformation often results in a net dipole moment, making it more polar.[5]
-
trans (E)-Isomer: The trans-isomer can adopt a more planar conformation, which minimizes steric hindrance and often results in a lower net dipole moment, making it less polar.[1]
In reversed-phase HPLC (the most common mode), a nonpolar stationary phase (like C18) is used with a polar mobile phase. The more polar cis-isomer has a weaker interaction with the stationary phase and elutes earlier, while the less polar trans-isomer is retained longer.[4][5]
Self-Validating Experimental Protocol: RP-HPLC for Resveratrol
This protocol is designed for the quantification of cis- and trans-resveratrol, a common stilbenoid. Method validation should be performed according to ICH Q2(R1) guidelines.[7][8]
1. System Preparation:
- HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[3][7]
- Column: ACE C18 (150 x 4.6 mm, 3 µm) or equivalent.[7]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 306 nm for trans-resveratrol and ~280 nm for cis-resveratrol.[1][3] Use DAD to monitor both for optimal quantification.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve ~10 mg of trans-resveratrol and cis-resveratrol reference standards in methanol to prepare 1 mg/mL stock solutions.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solutions with the mobile phase.
- Sample Solution: Dissolve the synthesized stilbene sample in methanol to a final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Run & System Suitability:
- Injection Volume: 10 µL.
- Gradient Elution: 30% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- System Suitability Test (SST): Inject a standard mixture containing both isomers six times. The relative standard deviation (RSD) for peak area and retention time should be <2%. The resolution between the cis and trans peaks should be >2.0.
4. Data Analysis:
- Integrate the peak areas for the cis and trans isomers.
- Calculate the percentage of each isomer in the synthesized sample using the formula: % Isomer = (Area_Isomer / (Area_cis + Area_trans)) * 100
Gas Chromatography (GC)
GC is an excellent choice for volatile and thermally stable stilbene derivatives. Its primary advantage is the high efficiency of capillary columns, leading to exceptional resolution.
Principle of Separation
GC separates compounds based on their boiling points and interaction with the stationary phase.[9]
-
cis-Stilbene Boiling Point: ~82-84 °C (at reduced pressure).
-
trans-Stilbene Boiling Point: ~305-307 °C.[9]
This significant difference in boiling points makes baseline separation of the parent stilbene isomers straightforward on a standard nonpolar column (like a DB-5).[9] The more volatile cis-isomer will elute significantly earlier than the trans-isomer. For substituted stilbenes, derivatization (e.g., silylation of hydroxyl groups) may be necessary to increase volatility and thermal stability.[3]
Self-Validating Experimental Protocol: GC-MS for Stilbene Isomers
This protocol is suitable for analyzing a mixture of parent cis- and trans-stilbene.
1. System Preparation:
- GC-MS System: ThermoFisher TRACE 1300 or equivalent, with a mass spectrometer detector.[10]
- Column: DB-5 or equivalent poly(phenylmethyldimethyl)siloxane capillary column (30 m x 0.25 mm; 0.25 µm film thickness).[9]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (1 µL injection).
2. Oven Temperature Program:
- Initial Temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: Hold at 280 °C for 10 minutes.
3. MS Detector Settings:
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Scan Range: 50-350 m/z. It's important to note that cis and trans isomers typically yield identical mass spectra, so identification relies on retention time.[9]
4. Standard and Sample Preparation:
- Prepare standards and samples in a volatile solvent like hexane or dichloromethane at concentrations of ~100 µg/mL.
5. Data Analysis:
- Identify peaks based on retention time by injecting pure standards.
- Quantify using the peak area percent method, assuming the response factors for the two isomers are identical, which is a reasonable starting point for GC-FID or total ion current (TIC) in MS.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides both qualitative and quantitative information about isomeric purity without the need for chromatographic separation.[4]
Principle of Differentiation and Quantification
The key to distinguishing cis and trans stilbenes via ¹H NMR lies in the chemical shifts (δ) and, most definitively, the coupling constants (J) of the vinylic protons.[1]
-
Chemical Shift: The vinylic protons of the trans-isomer typically appear further downfield (~7.1 ppm for stilbene) compared to the cis-isomer (~6.6 ppm) due to differences in the anisotropic effects of the phenyl rings.[11]
-
Coupling Constant (J): The through-bond coupling between the two vinylic protons is highly dependent on the dihedral angle.
Quantification is achieved by integrating the distinct vinylic proton signals for each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
Self-Validating Experimental Protocol: Quantitative ¹H NMR
1. System Preparation:
- NMR Spectrometer: Bruker 400 MHz or equivalent.
- Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that fully dissolves the sample.
2. Sample Preparation:
- Accurately weigh ~15-20 mg of the synthesized stilbene mixture into an NMR tube.
- Add ~0.7 mL of CDCl₃ containing a known internal standard (e.g., TMS at 0 ppm). Ensure the sample is fully dissolved.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T₁) to allow for full relaxation of all protons, which is crucial for accurate integration.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
4. Data Processing and Analysis:
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Identify the vinylic proton signals for the cis and trans isomers based on their characteristic chemical shifts and coupling constants.
- Carefully integrate the respective signals.
- Calculate the molar ratio: mol% trans = (Integral_trans / (Integral_trans + Integral_cis)) * 100.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase.[12] It combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, resulting in very fast and efficient separations.[12][13]
Principle of Separation
SFC typically operates in normal-phase mode, where separation is based on polarity.[12] Similar to HPLC, the less polar trans-stilbene will interact more strongly with a polar stationary phase (like silica) and have a longer retention time, while the more polar cis-isomer will elute faster. The use of organic modifiers (e.g., methanol) is common to tune the solvating power of the mobile phase.[12] SFC is particularly advantageous for chiral separations and preparative-scale purification due to the ease of removing the CO₂ solvent.[14][15]
Comparative Analysis of Methods
| Feature | HPLC (Reversed-Phase) | GC | ¹H NMR | SFC |
| Principle | Polarity | Boiling Point / Volatility | Molecular Structure (J-coupling) | Polarity |
| Sample Requirements | Soluble, any volatility | Volatile & Thermally Stable | Soluble, ~10+ mg | Soluble, any volatility |
| Resolution | Very Good to Excellent | Excellent | N/A (non-separative) | Excellent |
| Speed | Moderate (10-30 min) | Fast (5-20 min) | Fast (<10 min/sample) | Very Fast (<5 min)[13] |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (µg-mg) | High (ng-pg) |
| Quantification | Excellent (requires standards) | Very Good | Excellent (absolute qNMR possible) | Very Good |
| Key Advantage | Broad applicability | Highest resolving power | Absolute structural info, no separation needed | Speed, "Green" solvent[12] |
| Key Limitation | Solvent consumption | Limited to thermally stable analytes | Low sensitivity | Requires specialized equipment |
| Best For... | Universal QC, non-volatile stilbenes | Thermally stable, volatile stilbenes | Rapid purity check, structural confirmation | High-throughput screening, preparative purification |
Decision Workflow for Method Selection
Choosing the optimal method involves a logical progression based on sample properties and analytical goals. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting an analytical method for stilbene isomer purity.
Conclusion
The accurate determination of isomeric purity is a cornerstone of stilbene synthesis and application. While HPLC remains the workhorse method due to its versatility, GC offers unparalleled resolution for volatile compounds, and NMR provides rapid, unambiguous quantification without separation. The rise of SFC presents a compelling high-speed, sustainable alternative. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to select the most appropriate method, ensuring the quality, safety, and efficacy of their stilbene-based materials and therapeutics. Method validation remains a critical, final step to guarantee reliable and reproducible results in any regulated or research environment.[16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatic Organoid-Based High-Content Imaging Boosts Evaluation of Stereoisomerism-Dependent Hepatotoxicity of Stilbenes in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. rjptonline.org [rjptonline.org]
- 8. scielo.br [scielo.br]
- 9. Lab Chapter 7.3.2 [people.whitman.edu]
- 10. Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. Validation of analysis methods (1992) | S. Ebel | 10 Citations [scispace.com]
A Senior Application Scientist's Guide to the Full Spectroscopic Characterization of Horner-Wadsworth-Emmons Products
Authored for Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds, predominantly with a strong preference for the (E)-alkene.[1][2][3] This olefination strategy is fundamental in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. However, the successful synthesis of the target molecule is only half the battle; rigorous and unambiguous characterization of the product is paramount to ensure purity, stereochemistry, and structural integrity.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of HWE products, typically α,β-unsaturated esters and ketones. We will delve into the "why" behind the "how," offering insights honed from years of practical experience to empower you to interpret your data with confidence and troubleshoot effectively.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
Understanding the reaction mechanism is crucial for anticipating the structure of the desired product and potential byproducts. The HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, the easy removal of which is a key advantage over the traditional Wittig reaction.[2][4]
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
¹H NMR Spectroscopy: The Gold Standard for Stereochemical Assignment
¹H NMR is arguably the most powerful tool for characterizing HWE products, providing detailed information about the connectivity of atoms and, crucially, the stereochemistry of the newly formed double bond.
Key Diagnostic Signals for α,β-Unsaturated Esters:
-
Vinyl Protons: The chemical shifts (δ) of the protons on the C=C double bond are highly informative. The β-proton (CH=CH-CO₂R) is typically found further downfield (6.5-7.5 ppm) than the α-proton (CH=CH-CO₂R) (5.8-6.5 ppm) due to the deshielding effect of the carbonyl group.
-
Coupling Constants (J): The magnitude of the coupling constant between the vinyl protons is the definitive indicator of stereochemistry.
This significant difference in J-values provides an unambiguous assignment of the alkene geometry.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified HWE product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key proton resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure sufficient resolution to accurately determine coupling constants. This may require adjusting the acquisition time and number of scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative ratios of protons in the molecule.
-
For complex spectra, consider performing 2D NMR experiments like COSY to establish proton-proton correlations.
-
Troubleshooting and Common Pitfalls:
-
Overlapping Signals: In complex molecules, vinyl proton signals may overlap with aromatic or other downfield resonances. In such cases, 2D NMR techniques are invaluable.
-
Absence of α-Proton: If the α-carbon is fully substituted, the key vinyl proton coupling information will be absent. In this scenario, ¹³C NMR and NOE experiments become more critical for structural elucidation.
-
Impurity Identification: Unreacted starting materials (aldehyde and phosphonate) and the phosphate byproduct can often be identified in the crude ¹H NMR spectrum.
¹³C NMR Spectroscopy: A Complementary View of the Carbon Skeleton
While ¹H NMR excels at stereochemical assignment, ¹³C NMR provides a detailed map of the carbon framework of the HWE product.
Key Diagnostic Signals:
-
Carbonyl Carbon: The ester or ketone carbonyl carbon is typically the most downfield signal, appearing in the range of 165-175 ppm for esters and 190-220 ppm for ketones.[7]
-
Olefinic Carbons: The sp² hybridized carbons of the double bond resonate between 115-150 ppm. The β-carbon (C=C -C=O) is generally more deshielded (further downfield) than the α-carbon (C =C-C=O) due to resonance effects.[8]
-
Alkyl Carbons: The carbons of the ester alkyl group and other aliphatic moieties will appear in the upfield region of the spectrum (typically 10-60 ppm).
Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where each unique carbon atom appears as a single sharp line.
-
Longer acquisition times are typically necessary to achieve a good signal-to-noise ratio.
-
For more detailed structural information, consider DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in the HWE product.
Key Diagnostic Absorptions:
-
C=O Stretch: This is a strong, sharp absorption and a key indicator of a successful reaction. For α,β-unsaturated esters, this band typically appears between 1715-1730 cm⁻¹.[9][10] This is a lower frequency compared to saturated esters (1735-1750 cm⁻¹) due to conjugation.
-
C=C Stretch: The alkene C=C stretching vibration is usually of medium intensity and appears around 1620-1650 cm⁻¹.
-
C-O Stretch: A strong C-O stretching band for the ester is expected in the region of 1000-1300 cm⁻¹.[9][10]
-
=C-H Bending: The out-of-plane bending vibration for a trans disubstituted alkene is a strong band around 960-990 cm⁻¹, providing further evidence for the (E)-stereochemistry.
Experimental Protocol: IR Sample Acquisition
-
Sample Preparation (ATR):
-
For Attenuated Total Reflectance (ATR) IR, which is the most common method, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the crucial information of the molecular weight of the HWE product, confirming its elemental composition.
Key Information Provided:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern can offer additional structural information. For example, α,β-unsaturated esters often show characteristic fragmentation patterns, such as the loss of the alkoxy group from the ester.
Experimental Protocol: MS Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like esters.
-
Acquire the mass spectrum over a suitable mass range.
-
Comparison of Spectroscopic Techniques for HWE Product Characterization
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity, stereochemistry, purity | Definitive for (E)/(Z) isomer determination via coupling constants.[5][11] | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, presence of functional groups | Each unique carbon gives a distinct signal. | Lower sensitivity, requires more sample and longer acquisition times. |
| IR | Presence of key functional groups (C=O, C=C) | Fast, simple, and requires minimal sample. | Provides limited structural information beyond functional groups. |
| MS | Molecular weight, elemental formula | Highly sensitive, provides exact mass with HRMS. | Does not provide stereochemical information. |
Integrated Characterization Workflow
A robust characterization of an HWE product relies on the synergistic use of these techniques.
Caption: A typical workflow for the characterization of HWE products.
By integrating the data from these complementary techniques, researchers can confidently and accurately determine the structure, purity, and stereochemistry of their Horner-Wadsworth-Emmons products, ensuring the integrity of their scientific findings and the quality of materials destined for further development.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Literature review of reaction yields using substituted benzylphosphonates
An In-Depth Guide to Reaction Yields Using Substituted Benzylphosphonates in Olefination Reactions
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This olefination reaction, which involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, is particularly valuable for synthesizing substituted alkenes, including stilbenes, which are crucial scaffolds in medicinal chemistry and materials science.[2][3] Substituted benzylphosphonates are key reagents in this transformation, as the electronic and steric nature of the substituents on the aromatic ring can profoundly influence the reaction's efficiency, stereoselectivity, and overall yield.
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive literature review and comparative analysis of reaction yields in olefination reactions using substituted benzylphosphonates. We will delve into the mechanistic underpinnings of the HWE reaction, explore the causal relationships between substituent effects and reaction outcomes, and present collated experimental data to guide reagent selection and reaction optimization.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Overview
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate esters instead of phosphonium ylides.[4][5] The resulting phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their ylide counterparts, and the water-soluble dialkyl phosphate byproduct is easily removed, simplifying product purification.[4]
The reaction proceeds through several key steps:
-
Deprotonation: A base abstracts the acidic α-proton from the benzylphosphonate to form a nucleophilic phosphonate carbanion.[4][5]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone in a rate-limiting step.[4][5]
-
Intermediate Formation: This addition leads to the formation of a transient oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the final alkene product and a dialkyl phosphate salt.[5]
The stereochemical outcome, predominantly favoring the formation of the more thermodynamically stable (E)-alkene, is determined by the equilibration of the intermediates.[4][5]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Influence of Substituents on Benzylphosphonate Reactivity and Yield
The electronic and steric properties of substituents on the benzyl ring are critical determinants of reaction success and yield.
Electronic Effects: A Double-Edged Sword
The nature of the substituent directly impacts the acidity of the benzylic proton, which must be removed to form the reactive carbanion.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or pentafluorosulfanyl (-SF₅) increase the acidity of the benzylic proton by stabilizing the resulting carbanion through inductive or resonance effects.[6][7] This facilitates deprotonation, often allowing for the use of milder bases and leading to faster reaction rates.[6] Kinetic studies have shown that EWGs on the benzylphosphonate accelerate the reaction.[6] For example, diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates react efficiently with various aldehydes at room temperature to give high yields of the corresponding (E)-alkenes.[8]
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or diphenylamino (-NPh₂) decrease the acidity of the benzylic proton.[9] This can make deprotonation more difficult, often necessitating the use of stronger bases (e.g., NaH, n-BuLi) or higher temperatures to achieve a reasonable reaction rate.[9] Failure to achieve effective deprotonation is a common cause of low or no product yield when using benzylphosphonates with strong EDGs.[9]
Steric Hindrance
Steric bulk on either the benzylphosphonate or the carbonyl partner can significantly impede the reaction, leading to lower yields. Forcing conditions, such as higher temperatures and longer reaction times, are often required to synthesize sterically hindered stilbenes, and even then, yields can be very low (<5%).[10] Bulky groups can hinder the approach of the phosphonate carbanion to the carbonyl carbon, slowing down the crucial nucleophilic addition step.[9]
Comparative Analysis of Reaction Yields
The following tables summarize experimental data from the literature, illustrating the impact of different substituents on the yield of the HWE reaction.
Table 1: Effect of Electron-Withdrawing Groups (EWGs) on HWE Reaction Yields
| Benzylphosphonate Substituent | Aldehyde | Base / Solvent | Conditions | Yield (%) | (E/Z) Ratio | Reference |
| 4-NO₂ | 4-Methoxybenzaldehyde | NaH / THF | Reflux | Good | - | [11] |
| 2-NO₂, 4-SF₅ | Benzaldehyde | KOH / ACN | Ambient Temp. | 88 | >98:2 | [8] |
| 2-NO₂, 4-SF₅ | 4-Chlorobenzaldehyde | KOH / ACN | Ambient Temp. | 85 | >98:2 | [8] |
| 2-NO₂, 4-SF₅ | 2-Furaldehyde | KOH / ACN | Ambient Temp. | 91 | >98:2 | [8] |
Table 2: Effect of Electron-Donating and Other Groups on HWE Reaction Yields
| Benzylphosphonate Substituent | Aldehyde | Base / Solvent | Conditions | Yield (%) | (E/Z) Ratio | Reference |
| 4-OCH₃ | Benzaldehyde | NaH / Toluene | Reflux | 76 | - | [11] |
| 3,4-di-CH₃ | Benzaldehyde | ZnI₂ / Toluene | Reflux | ~84 | - | [11] |
| 3-Br | Benzaldehyde | ZnI₂ / Toluene | Reflux | ~84 | - | [11] |
| 4-(Diphenylamino) | Various | NaH, LiHMDS, or n-BuLi / THF | Varies | Variable* | - | [9] |
*Yields are highly dependent on the strength of the base and reaction temperature due to the strong electron-donating nature of the diphenylamino group.[9]
Experimental Protocol: General Procedure for HWE Olefination
This protocol is a generalized procedure based on common practices reported in the literature for the synthesis of stilbene derivatives.[8]
Materials:
-
Substituted diethyl benzylphosphonate (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv or t-BuOK, 1.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzylphosphonate to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the phosphonate in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base portion-wise over 10-15 minutes. If using NaH, evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the carbanion.
-
Carbonyl Addition: Dissolve the aldehyde in a small amount of anhydrous solvent and add it dropwise to the phosphonate carbanion solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and the extraction solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkene product.
Caption: A typical experimental workflow for the HWE reaction.
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base is not strong enough, especially with EDGs on the benzylphosphonate.[9] 2. Low Reaction Temperature: The reaction rate is too slow. 3. Steric Hindrance: Bulky groups on either reactant are impeding the reaction.[9] | 1. Stronger Base: Switch to a stronger base like NaH, LiHMDS, or n-BuLi.[9] 2. Increase Temperature: Gradually increase the reaction temperature; some reactions proceed better at room temperature or with gentle heating.[9] 3. Increase Time/Concentration: Allow the reaction to run for a longer period or increase reactant concentration. |
| Poor (E)-Stereoselectivity | 1. Kinetic Control: Insufficient equilibration of the oxaphosphetane intermediate, potentially favoring the (Z)-isomer. 2. Specific Conditions: Use of potassium bases with crown ethers can favor the (Z)-alkene (Still-Gennari conditions).[9] | 1. Cation Choice: Use of lithium or sodium bases generally favors the (E)-alkene.[9] 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[9] |
| Side Reactions | Base-Sensitive Functional Groups: The aldehyde or ketone substrate may be degrading under the basic conditions. | Milder Conditions: For base-sensitive substrates, consider Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine).[9] Protecting Groups: If necessary, protect sensitive functional groups before the reaction. |
Conclusion
The selection of a substituted benzylphosphonate for a Horner-Wadsworth-Emmons reaction is a critical decision that significantly impacts the reaction's outcome. A clear understanding of the interplay between electronic and steric effects is paramount for optimizing reaction yields. Electron-withdrawing groups on the benzyl ring generally facilitate the reaction by increasing the acidity of the α-proton, leading to higher yields under milder conditions. Conversely, electron-donating groups can hinder the initial deprotonation step, requiring more stringent conditions to drive the reaction to completion. Similarly, steric hindrance presents a significant barrier that must be overcome with more forcing conditions. By leveraging the experimental data and mechanistic insights presented in this guide, researchers can make more informed decisions in their synthetic strategies, leading to improved efficiency and higher yields in the synthesis of valuable olefinic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of sterically hindered stilbenes of biological importance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Proper Disposal of Diethyl 3-Nitrobenzylphosphonate for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of Diethyl 3-Nitrobenzylphosphonate (CAS No. 104097-04-3).[1] As a compound utilized in specialized research and development, its unique chemical structure—incorporating both an organophosphorus and a nitroaromatic group—necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps and the scientific rationale behind them to ensure the safety of personnel and the protection of the environment.
I. Immediate Safety and Hazard Assessment
-
Organophosphorus Moiety: Organophosphorus compounds are known for their potential toxicity, with some being hazardous to aquatic life.[2] Many are neurotoxic, acting as cholinesterase inhibitors.[3] Therefore, exposure through inhalation, ingestion, or skin contact should be strictly avoided.[4][5]
-
Nitroaromatic Moiety: Aromatic nitro compounds are often classified as hazardous substances. They can be strong oxidizing agents and may react vigorously with reducing agents.[6] Some nitro compounds are suspected carcinogens and can cause skin sensitization.[6] Importantly, di- and tri-nitro compounds can become shock-sensitive and pose an explosion risk, especially if they dry out.[7]
Given these potential hazards, all handling and disposal of this compound and its contaminated materials must be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8][9][10]
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.[2]
II. Waste Segregation and Collection
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice.[11] This prevents unintended chemical reactions and facilitates proper disposal by your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Waste Collection Protocol:
-
Designated Hazardous Waste Container: All waste containing this compound, including neat compound, reaction mixtures, and contaminated solvents, must be collected in a designated hazardous waste container.[2]
-
Container Compatibility: The container must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Do not use metal containers for potentially corrosive waste.[12][13]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[12] The percentage composition of all constituents in a mixture should also be listed.[12]
-
Secure Storage: The sealed waste container should be stored in a designated and secure satellite accumulation area, such as a ventilated cabinet for chemical waste, away from heat sources and direct sunlight.[2][14] Containers must be kept tightly capped at all times, except when adding waste.[12]
| Parameter | Guideline | Rationale |
| Waste Type | Hazardous Chemical Waste | Due to the presence of organophosphorus and nitro functional groups, the compound is presumed to be toxic and potentially reactive.[2][6] |
| Container | Borosilicate glass or HDPE | Ensures chemical compatibility and prevents leakage or reaction with the container material.[12][13] |
| Labeling | "HAZARDOUS WASTE," "this compound," and list of all components with percentages. | Complies with regulations and informs waste handlers of the container's contents and associated hazards.[12] |
| Storage | Segregated, well-ventilated, secure area away from incompatible materials. | Prevents accidental spills, reactions with other chemicals, and unauthorized access.[2][11] |
| Contaminated Solid Waste | Collect in a separate, labeled hazardous waste container. | Prevents contamination of non-hazardous waste streams and ensures proper disposal of all contaminated materials.[2] |
III. Disposal Procedures
The primary and most secure method for the disposal of this compound is through your institution's licensed hazardous waste contractor. Attempting to neutralize this compound in the lab without a validated protocol is not recommended due to the potential for hazardous reactions and the generation of equally or more hazardous byproducts.
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Disposal of Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste and collected in a designated, labeled container.[2]
-
Empty Containers: The original container of the compound should be treated as hazardous waste. It is recommended to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on local regulations. After rinsing, deface the label before disposal as regular solid waste, if permitted by your institution.[2]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: Contain the spill using a chemical spill kit with a non-combustible absorbent material like vermiculite or sand.[2]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your institution's EHS office.
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. Due to its dual-hazard nature as an organophosphorus and nitro-containing compound, a cautious and informed approach is essential. Always prioritize safety by using appropriate PPE, segregating waste correctly, and consulting with your institution's EHS professionals. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with all relevant regulations.
References
- 1. This compound | C11H16NO5P | CID 13675396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. essr.umd.edu [essr.umd.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. pfw.edu [pfw.edu]
- 14. odu.edu [odu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Diethyl 3-Nitrobenzylphosphonate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 3-Nitrobenzylphosphonate. The focus is on the rationale behind personal protective equipment (PPE) selection, operational protocols, and emergency procedures to ensure a safe laboratory environment.
Understanding the Risks: A Dual-Hazard Profile
This compound presents a dual-hazard profile, stemming from its organophosphate structure and the presence of a nitroaromatic group. Understanding these two components is critical to appreciating the necessity of the stringent protective measures outlined in this guide.
-
Organophosphate Toxicity: Organophosphates are a class of compounds known for their neurotoxicity. They act by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system.[1][2] Exposure can lead to a range of symptoms, from mild (headache, dizziness, nausea) to severe (respiratory distress, seizures, and even death).[1][2] Absorption can occur through inhalation, ingestion, and skin contact.[2]
-
Nitroaromatic Compound Hazards: Nitroaromatic compounds, such as nitrobenzene, are readily absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3] This can lead to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and at high levels, coma and death.[3] Some nitroaromatic compounds are also suspected carcinogens.[3][4]
The combination of these two functionalities in this compound necessitates a comprehensive approach to personal protection, treating the compound with the high degree of caution it warrants.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Provides a robust barrier against both organophosphates and nitroaromatic compounds. Butyl gloves offer excellent protection against nitro compounds.[5] Double-gloving provides an extra layer of safety in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can be readily absorbed through the eyes and mucous membranes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities. | Protects the skin from accidental splashes and spills. Flame-resistant material is a prudent precaution given the flammability of some organic compounds. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[6][7] | Protects against the inhalation of vapors and aerosols, a primary route of exposure for organophosphates.[2] The specific cartridge type should be selected based on a workplace hazard assessment.[8] |
| Foot Protection | Closed-toe, chemically resistant shoes. | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps, from preparation to disposal.
Pre-Experiment Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling and Experimental Use
-
Weighing and Transfer: Handle solid this compound in a fume hood to avoid inhalation of dust. When transferring solutions, use a syringe or a cannula to minimize the risk of spills and splashes.
-
Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood. The reaction vessel should be securely clamped and equipped with appropriate temperature and pressure monitoring devices.
-
Post-Reaction Workup: Quench the reaction carefully in the fume hood. Extractions and other workup procedures should also be performed in the fume hood.
Spill Response Workflow
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 7. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 8. www2.lbl.gov [www2.lbl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
